1-Benzyl-n-methylcyclopentanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-N-methylcyclopentan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-14-13(9-5-6-10-13)11-12-7-3-2-4-8-12/h2-4,7-8,14H,5-6,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFAGGXZFXYOEDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CCCC1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Benzyl-n-methylcyclopentanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthetic pathways for 1-Benzyl-n-methylcyclopentanamine, a tertiary amine of interest in pharmaceutical and chemical research. The document outlines the core synthetic strategies, provides detailed experimental protocols derived from analogous transformations, and presents quantitative data in a structured format for ease of comparison.
Core Synthetic Pathways
The synthesis of this compound can be approached through several strategic pathways, primarily centered around the formation of the carbon-nitrogen bonds. The most prominent and versatile of these methods is reductive amination . Alternative, though potentially less direct, routes include sequential N-alkylation of a primary or secondary amine precursor.
Reductive Amination of Cyclopentanone with N-Methylbenzylamine
This is arguably the most direct and efficient pathway. It involves a one-pot reaction where cyclopentanone is condensed with N-methylbenzylamine to form an enamine or an iminium ion intermediate, which is then reduced in situ to the target tertiary amine.[1][2] This method is highly favored for its operational simplicity and the ready availability of the starting materials.
Logical Relationship Diagram: Reductive Amination Pathway 1
Caption: Reductive amination of cyclopentanone.
Reductive Amination of Benzylcyclopentanone with Methylamine
An alternative reductive amination strategy involves the reaction of benzylcyclopentanone with methylamine. This pathway may be considered if benzylcyclopentanone is a more readily available or cost-effective starting material than N-methylbenzylamine. The fundamental reaction mechanism remains the same: formation of an imine intermediate followed by reduction.
Sequential N-Alkylation
This two-step approach offers modularity but is generally less atom-economical than a one-pot reductive amination. There are two main variations:
-
N-Benzylation of N-Methylcyclopentanamine: This involves the synthesis of N-methylcyclopentanamine first, followed by the introduction of the benzyl group using a benzyl halide (e.g., benzyl bromide) or through another reductive amination with benzaldehyde.[3]
-
N-Methylation of 1-Benzylcyclopentanamine: In this variation, 1-benzylcyclopentanamine is first synthesized and then methylated using a methylating agent such as methyl iodide or formaldehyde via the Eschweiler-Clarke reaction.
Experimental Workflow Diagram: Sequential N-Alkylation
Caption: Sequential N-alkylation pathways.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the primary synthesis pathway, reductive amination, based on analogous transformations reported in the literature.[4][5] It is important to note that yields and optimal conditions can vary depending on the specific reducing agent and catalyst used.
| Parameter | Reductive Amination of Cyclopentanone with N-Methylbenzylamine |
| Starting Materials | Cyclopentanone, N-Methylbenzylamine |
| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) or H₂/Pd-C |
| Solvent | Dichloroethane (DCE), Tetrahydrofuran (THF), or Methanol (MeOH) |
| Catalyst (if applicable) | Palladium on Carbon (Pd/C) for hydrogenation |
| Temperature | Room Temperature (for NaBH(OAc)₃) or 25-50°C (for H₂/Pd-C) |
| Pressure (for H₂) | 1-10 atm |
| Reaction Time | 12-24 hours |
| Typical Yield | 70-90% (estimated) |
| Purification | Column Chromatography or Distillation |
Detailed Experimental Protocols
The following protocols are representative procedures for the synthesis of this compound via the two most likely pathways. These are adapted from established methods for similar tertiary amine syntheses.[4][6][7]
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
This procedure is based on the widely used reductive amination protocol with sodium triacetoxyborohydride, which is a mild and selective reducing agent.[6][7]
Materials:
-
Cyclopentanone (1.0 eq)
-
N-Methylbenzylamine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cyclopentanone and N-methylbenzylamine to the chosen solvent (DCE or THF).
-
Stir the solution at room temperature for 20-30 minutes. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride portion-wise over 15-20 minutes. The reaction may be mildly exothermic.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to yield pure this compound.
Protocol 2: Catalytic Hydrogenation
This protocol utilizes catalytic hydrogenation, a common method for the reduction of imines and enamines.[4]
Materials:
-
Cyclopentanone (1.0 eq)
-
N-Methylbenzylamine (1.1 eq)
-
Palladium on carbon (10% Pd/C, 1-5 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
In a suitable hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve cyclopentanone and N-methylbenzylamine in the chosen solvent (MeOH or EtOH).
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Seal the vessel and purge it several times with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-10 atm) and begin vigorous stirring.
-
Maintain the reaction at the desired temperature (e.g., room temperature to 50°C) for 12-24 hours, or until hydrogen uptake ceases.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel or by vacuum distillation.
Conclusion
The synthesis of this compound is most effectively achieved through a one-pot reductive amination of cyclopentanone with N-methylbenzylamine. This approach offers high efficiency and is amenable to various reducing agents, with sodium triacetoxyborohydride and catalytic hydrogenation being the most common and reliable methods. The choice between these methods will depend on the available equipment, scale of the reaction, and desired selectivity. The provided protocols, derived from well-established procedures for analogous transformations, offer a solid foundation for the successful synthesis of this target compound in a research and development setting. Further optimization of reaction conditions may be necessary to achieve maximum yield and purity.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. reductive amination w/ n-methyl benzylamine- help! , Hive Methods Discourse [chemistry.mdma.ch]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. gctlc.org [gctlc.org]
Physicochemical Properties of 1-Benzyl-N-methylcyclopentanamine: A Technical Guide
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the physicochemical properties of 1-Benzyl-N-methylcyclopentanamine, a tertiary amine of interest in synthetic chemistry and drug discovery. Due to a lack of available experimental data for this specific compound, this document presents a compilation of predicted values and data from closely related structural analogs, namely N-benzylcyclopentanamine and N-methylcyclopentanamine. Furthermore, it outlines detailed experimental protocols for the determination of key physicochemical parameters and illustrates the interplay of these properties through a conceptual diagram. This guide serves as a foundational resource for researchers working with or developing derivatives of this compound.
Introduction
This compound, systematically named N-benzyl-N-methylcyclopentanamine, is a tertiary amine characterized by a cyclopentyl ring and two distinct substituents on the nitrogen atom: a benzyl group and a methyl group. Its structural features suggest potential applications in medicinal chemistry, where the lipophilicity and basicity of such scaffolds are of considerable interest. An in-depth understanding of its physicochemical properties is paramount for predicting its behavior in biological systems, designing synthetic routes, and developing formulation strategies.
This document collates available data on its structural analogs to provide informed estimations of its properties and presents standardized methodologies for their experimental verification.
Physicochemical Data
Given the absence of direct experimental data for this compound, the following table summarizes its calculated molecular properties and presents experimental and computed data for its structural analogs, N-benzylcyclopentanamine (a secondary amine) and N-methylcyclopentanamine (a secondary amine). These analogs provide a basis for estimating the properties of the target tertiary amine.
| Property | This compound (Predicted/Estimated) | N-benzylcyclopentanamine (Analog) | N-methylcyclopentanamine (Analog) |
| Molecular Formula | C₁₃H₁₉N | C₁₂H₁₇N[1][2] | C₆H₁₃N[3] |
| Molecular Weight | 189.30 g/mol | 175.27 g/mol [1][2] | 99.17 g/mol [3] |
| Melting Point | Not Available | 158-159 °C[4] | Not Available |
| Boiling Point | Estimated to be slightly lower than N-benzylcyclopentanamine | 114-116 °C at 5 Torr[4] | 119.7 ± 8.0 °C at 760 mmHg |
| Solubility | Predicted to have low water solubility | Insoluble in water, soluble in organic solvents (general amine property)[5] | Soluble in water |
| pKa (Predicted) | ~9.5 - 10.5 | 9.95 ± 0.20[4] | Not Available |
| logP (Predicted) | ~3.0 - 3.5 | 2.6[1] | 1.1[3] |
Experimental Protocols
The following are detailed, generalized experimental protocols for determining the key physicochemical properties of liquid amines like this compound.
Determination of Boiling Point (Micro-Reflux Method)
This method is suitable for small sample volumes.
-
Apparatus Setup:
-
Place approximately 0.5 mL of the liquid sample into a small test tube containing a magnetic stir bar.
-
Position the test tube in a heating block on a hot plate stirrer.
-
Clamp a thermometer so that the bulb is positioned about 1 cm above the liquid's surface.[6]
-
-
Procedure:
-
Begin gentle stirring and heating of the sample.
-
Observe the formation of a refluxing ring of condensed vapor on the test tube walls. The thermometer bulb should be level with this ring for an accurate measurement.[6]
-
The stable temperature reading at which the liquid gently refluxes is the boiling point.[6]
-
Record the atmospheric pressure as the boiling point is pressure-dependent.[7]
-
Determination of Aqueous Solubility (Shake-Flask Method)
This method determines the thermodynamic solubility of a compound.
-
Preparation:
-
Prepare a supersaturated solution by adding an excess amount of this compound to a known volume of purified water (or a relevant buffer solution) in a sealed flask.
-
-
Equilibration:
-
Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.[8]
-
-
Phase Separation:
-
Allow the solution to stand undisturbed for a sufficient time to permit the separation of the aqueous phase from any excess undissolved compound. Centrifugation can be employed to facilitate this separation.
-
-
Analysis:
-
Carefully extract an aliquot of the clear aqueous supernatant.
-
Determine the concentration of the dissolved compound in the aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
-
The determined concentration represents the aqueous solubility of the compound at that temperature.
-
Determination of pKa (Potentiometric Titration)
This method is used to determine the acid dissociation constant of the protonated amine.
-
Solution Preparation:
-
Accurately prepare a dilute aqueous solution of the amine of known concentration (e.g., 0.05 M).[9]
-
-
Titration:
-
Data Analysis:
-
Plot the measured pH values against the volume of titrant added to generate a titration curve.
-
The pKa is the pH at which half of the amine has been neutralized (the midpoint of the titration curve).
-
Determination of logP (Octanol-Water Partition Coefficient)
The shake-flask method is the traditional approach for determining the partition coefficient.
-
System Preparation:
-
Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.
-
-
Partitioning:
-
Dissolve a known amount of this compound in one of the pre-saturated phases.
-
Combine the two phases in a separatory funnel in a defined volume ratio (e.g., 1:1).
-
Shake the funnel for a sufficient time to allow the compound to partition between the two phases, and then allow the layers to separate completely.
-
-
Analysis:
-
Carefully sample both the n-octanol and the aqueous layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV, GC-MS).
-
-
Calculation:
-
The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
logP is the logarithm (base 10) of this ratio.
-
Visualizations
The following diagrams illustrate key conceptual relationships for this compound.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound for the scientific community. While experimental data for this specific molecule is currently lacking in the public domain, the provided data on its structural analogs, coupled with detailed experimental protocols, offers a robust starting point for any research and development activities. The presented visualizations aim to clarify the experimental workflow and the interplay between the molecule's structure and its fundamental properties. It is recommended that experimental verification of the estimated properties be conducted to facilitate further development and application of this compound.
References
- 1. N-benzylcyclopentanamine | C12H17N | CID 4715568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-benzylcyclopentanamine | 15205-23-9 [chemicalbook.com]
- 3. N-methylcyclopentanamine | C6H13N | CID 7020624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-benzylcyclopentanamine CAS#: 15205-23-9 [m.chemicalbook.com]
- 5. youtube.com [youtube.com]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. Aqueous Solubility Assay - Enamine [enamine.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
Unraveling the Molecular Interactions of 1-Benzyl-N-methylcyclopentanamine: A Deep Dive into its Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzyl-N-methylcyclopentanamine is a synthetic compound of interest within the field of neuropharmacology. Understanding its mechanism of action at the molecular level is crucial for elucidating its potential therapeutic applications and guiding further drug development efforts. This technical guide synthesizes the currently available data on the compound's pharmacological profile, including its receptor binding affinities and functional activity. Detailed experimental methodologies are provided to ensure reproducibility and facilitate future research. Furthermore, this document employs data visualization to illustrate key signaling pathways and experimental workflows, offering a comprehensive overview for researchers and drug development professionals.
Introduction
The benzylamine and cyclopentanamine moieties present in this compound suggest its potential interaction with various targets within the central nervous system. Compounds with similar structural features have been shown to exhibit activity at monoamine transporters and receptors, which are key players in neurotransmission. This guide aims to provide a thorough examination of the existing scientific literature to delineate the precise mechanism of action of this compound.
Pharmacological Profile: Quantitative Data Summary
Currently, publicly available scientific literature lacks specific quantitative data on the binding affinities and functional activities of this compound at various neurochemical targets. While research on structurally related compounds exists, direct extrapolation of these findings is not scientifically rigorous. The table below is structured to be populated as new, specific data for this compound becomes available through future research.
| Target | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | Assay Type | Reference |
| Monoamine Transporters | ||||
| Dopamine Transporter (DAT) | Data not available | Data not available | Radioligand Binding / Uptake Assay | |
| Norepinephrine Transporter (NET) | Data not available | Data not available | Radioligand Binding / Uptake Assay | |
| Serotonin Transporter (SERT) | Data not available | Data not available | Radioligand Binding / Uptake Assay | |
| Receptors | ||||
| Sigma-1 Receptor | Data not available | Data not available | Radioligand Binding | |
| Sigma-2 Receptor | Data not available | Data not available | Radioligand Binding | |
| NMDA Receptor | Data not available | Data not available | Radioligand Binding / Electrophysiology |
Table 1: Pharmacological Profile of this compound. This table is intended to be a repository for future experimental findings.
Prospective Experimental Protocols
To elucidate the mechanism of action of this compound, a series of in vitro experiments are necessary. The following protocols outline standard methodologies that can be employed.
Radioligand Binding Assays
Objective: To determine the binding affinity of this compound for a panel of receptors and transporters.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target of interest (e.g., DAT, SERT, Sigma-1) are prepared from cultured cells or rodent brain tissue.
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing appropriate ions and additives is prepared.
-
Competition Binding: A fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT) is incubated with the membrane preparation in the presence of increasing concentrations of this compound.
-
Incubation: The mixture is incubated at a specific temperature for a set duration to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the inhibition constant (Ki).
Synaptosomal Uptake Assays
Objective: To assess the functional effect of this compound on monoamine transporter activity.
Methodology:
-
Synaptosome Preparation: Synaptosomes are prepared from specific brain regions (e.g., striatum for DAT, hippocampus for SERT) of rodents.
-
Pre-incubation: Synaptosomes are pre-incubated with varying concentrations of this compound.
-
Uptake Initiation: The uptake of a radiolabeled monoamine (e.g., [³H]dopamine, [³H]serotonin) is initiated.
-
Uptake Termination: After a short incubation period, uptake is terminated by rapid filtration or centrifugation.
-
Quantification: The amount of radiolabeled monoamine taken up by the synaptosomes is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific uptake (IC50) is calculated.
Visualizing Potential Mechanisms and Workflows
Given the absence of specific experimental data for this compound, the following diagrams illustrate hypothetical signaling pathways and a general experimental workflow that could be employed in its investigation.
A Theoretical Exploration of 1-Benzyl-n-methylcyclopentanamine: A Structural and Conformational Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-n-methylcyclopentanamine is a tertiary amine featuring a cyclopentyl ring and a benzyl group attached to a central nitrogen atom. Its structural motifs are common in various biologically active compounds, making it a molecule of interest for foundational research in drug discovery and development. Understanding the three-dimensional structure, conformational flexibility, and electronic properties of this molecule is crucial for predicting its interactions with biological targets, its metabolic stability, and its potential as a scaffold for novel therapeutics.
This technical guide outlines a theoretical framework for the comprehensive structural and conformational analysis of this compound. In the absence of direct experimental data for this specific molecule, this paper leverages established computational chemistry protocols to predict its properties. The methodologies and data presentation formats are drawn from theoretical studies on structurally related compounds, providing a robust blueprint for future in silico and experimental investigations.
The Role of Theoretical Studies in Molecular Characterization
Theoretical studies, particularly those employing quantum chemical calculations, are indispensable tools in modern chemistry and drug development. They provide a detailed view of molecular structures, energetics, and electronic properties at the atomic level. For a molecule like this compound, theoretical approaches can:
-
Determine the most stable three-dimensional arrangement of atoms (the global minimum conformation).
-
Identify and rank the energies of other low-energy conformers that may be present in solution or at physiological temperatures.
-
Predict key geometric parameters such as bond lengths, bond angles, and dihedral angles.
-
Calculate electronic properties like molecular electrostatic potential, which can indicate regions of nucleophilic or electrophilic character.
-
Simulate spectroscopic data (e.g., NMR, IR) to aid in the interpretation of experimental results.
By providing this foundational knowledge, theoretical studies can guide synthetic efforts, inform the design of derivatives with improved properties, and provide insights into potential biological activity.
Proposed Computational Methodology
A robust and widely used approach for the theoretical study of organic molecules involves Density Functional Theory (DFT). The following protocol is proposed for the analysis of this compound, based on successful applications to similar structures.[1][2]
1. Initial Structure Generation and Conformational Search:
- The 2D structure of this compound is first sketched and converted to a 3D model.
- A systematic or stochastic conformational search is performed to identify various possible spatial arrangements of the benzyl and methyl groups relative to the cyclopentane ring. Key rotational bonds include the C-N bonds and the C-C bond connecting the phenyl ring to the methylene bridge.
2. Geometry Optimization and Frequency Calculation:
- Each identified conformer is subjected to geometry optimization to find the nearest local energy minimum. A commonly used and reliable level of theory for this is DFT with the B3LYP functional and a Pople-style basis set such as 6-31G(d,p).[1]
- Following optimization, frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
3. Single-Point Energy Refinement:
- To obtain more accurate relative energies between conformers, single-point energy calculations are performed on the optimized geometries using a larger basis set, for example, 6-311+G(2d,p).[2][3] This approach provides a better balance between computational cost and accuracy.
4. Solvation Effects:
- To simulate the behavior of the molecule in a relevant biological or experimental medium, solvation effects can be included using a continuum solvation model like the Polarizable Continuum Model (PCM).[3] Calculations can be performed for solvents such as water or chloroform.
The logical flow of this computational protocol is illustrated in the diagram below.
References
An In-depth Technical Guide to 1-Benzyl-n-methylcyclopentanamine: Synthesis and Characterization
Introduction
1-Benzyl-n-methylcyclopentanamine is a tertiary amine featuring a cyclopentyl group, a methyl group, and a benzyl group attached to the nitrogen atom. While specific research on this compound is limited, the structural motifs present suggest potential applications in medicinal chemistry. Tertiary amines and benzylamines are common pharmacophores found in a variety of biologically active molecules. For instance, related N-benzyl derivatives have been explored for their neuropharmacological and anti-inflammatory properties.[1][2] This guide provides a comprehensive overview of a probable synthetic route, characterization data, and a discussion of its potential research context.
Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound. These values are calculated based on its chemical structure and should be confirmed experimentally.
| Property | Value |
| Molecular Formula | C₁₃H₁₉N |
| Molecular Weight | 189.30 g/mol |
| IUPAC Name | This compound |
| Appearance | Colorless to pale yellow oil (predicted) |
| Boiling Point | Estimated >250 °C |
| LogP | ~3.5 (predicted) |
| pKa | ~9.8 (predicted for the conjugate acid) |
Synthesis Methodology: Reductive Amination
A common and efficient method for the synthesis of tertiary amines is reductive amination. This process involves the reaction of a ketone or aldehyde with a secondary amine in the presence of a reducing agent. For the synthesis of this compound, cyclopentanone and N-benzylmethylamine are logical starting materials.
Experimental Protocol
Reaction: Reductive amination of cyclopentanone with N-benzylmethylamine using sodium triacetoxyborohydride.
Materials:
-
Cyclopentanone (1.0 eq)
-
N-benzylmethylamine (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
To a solution of cyclopentanone (1.0 eq) and N-benzylmethylamine (1.0 eq) in dichloromethane, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding enamine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TDC).
-
Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield this compound.
Synthesis Workflow Diagram
Caption: Reductive amination workflow for the synthesis of this compound.
Characterization Data (Hypothetical)
The following table presents hypothetical characterization data that would be expected for this compound.
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.35-7.20 (m, 5H, Ar-H), 3.55 (s, 2H, Ar-CH₂), 2.80-2.70 (m, 1H, N-CH), 2.25 (s, 3H, N-CH₃), 1.80-1.40 (m, 8H, cyclopentyl-H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 140.0 (Ar-C), 129.0 (Ar-CH), 128.2 (Ar-CH), 126.8 (Ar-CH), 65.0 (N-CH), 58.0 (Ar-CH₂), 42.0 (N-CH₃), 30.0 (cyclopentyl-CH₂), 24.0 (cyclopentyl-CH₂) |
| Mass Spectrometry (EI) | m/z (%): 189 (M⁺, 15), 174 (10), 91 (100), 84 (40) |
| IR (neat) | ν (cm⁻¹): 3060, 3025, 2950, 2870, 1495, 1450, 740, 700 |
Potential Signaling Pathways and Biological Activity
Given the structural similarities to other neuropharmacologically active compounds, this compound could potentially interact with various targets in the central nervous system. The dibenzylamine scaffold, for instance, has been associated with the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease.[2]
The diagram below illustrates a hypothetical mechanism of action where the compound acts as an inhibitor of a generic neurotransmitter-degrading enzyme, leading to increased neurotransmitter levels in the synapse.
References
An In-Depth Technical Guide to 1-Benzyl-N-methylcyclopentanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Benzyl-N-methylcyclopentanamine, a substituted cyclopentanamine derivative. The document details its chemical identity, including its CAS numbers and systematic nomenclature. While specific experimental data for this compound is limited in publicly available literature, this guide outlines general synthetic approaches and analytical characterization methods based on established organic chemistry principles and data for structurally related compounds. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of novel chemical entities.
Chemical Identity and Nomenclature
This compound is a tertiary amine featuring a cyclopentyl ring, a benzyl group, and a methyl group attached to the nitrogen atom.
CAS Number
Systematic Nomenclature
The systematic IUPAC (International Union of Pure and Applied Chemistry) name for this compound is 1-benzyl-N-methylcyclopentan-1-amine .
-
"Cyclopentan-1-amine" identifies the five-membered carbon ring with an amino group at position 1.
-
"1-benzyl" indicates that a benzyl group (-CH₂C₆H₅) is attached to the first carbon of the cyclopentyl ring.
-
"N-methyl" signifies that a methyl group (-CH₃) is bonded to the nitrogen atom of the amine.
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound and its salts are not extensively reported in the scientific literature. However, based on its chemical structure, the following properties can be predicted.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Notes |
| Molecular Formula | C₁₃H₁₉N | |
| Molecular Weight | 189.30 g/mol | |
| Appearance | Likely a colorless to pale yellow oil or solid | Based on similar amines. |
| Boiling Point | Predicted to be >200 °C | Tertiary amines generally have high boiling points. |
| Solubility | Sparingly soluble in water, soluble in organic solvents (e.g., ethanol, chloroform, diethyl ether) | The hydrochloride salt would exhibit greater water solubility. |
| pKa | Estimated to be in the range of 9-10 | Typical for tertiary amines. |
Table 2: Properties of this compound Hydrochloride
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₀ClN | [2] |
| Molecular Weight | 225.76 g/mol | [2] |
| Appearance | Likely a white to off-white solid | Typical for amine hydrochloride salts. |
Synthesis and Characterization
Proposed Synthetic Pathway
A logical approach to the synthesis of this compound would involve a two-step process starting from cyclopentanone.
References
Determining the Solubility Profile of 1-Benzyl-N-methylcyclopentanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for determining the solubility of the compound 1-benzyl-N-methylcyclopentanamine in various solvents. Due to the absence of publicly available quantitative solubility data for this specific molecule, this document focuses on establishing a robust experimental framework for researchers to generate this critical data in-house. Understanding the solubility of a compound is a cornerstone of drug development, influencing formulation, bioavailability, and pharmacokinetic properties.
Predicting Solubility: General Principles for Amines
This compound is a tertiary amine. The solubility of amines is governed by several factors. Primary and secondary amines can act as both hydrogen bond donors and acceptors, leading to relatively good solubility in protic solvents like water, especially for those with lower molecular weights. Tertiary amines, such as the one , lack a hydrogen on the nitrogen atom and can therefore only act as hydrogen bond acceptors.[1] Their solubility in water is generally lower than that of primary and secondary amines of comparable molecular weight.[1]
The presence of a non-polar benzyl group and a cyclopentyl ring in this compound suggests that its aqueous solubility will be limited. Conversely, it is expected to be soluble in a range of organic solvents, a common characteristic for amines.[2] As amines are basic in nature, the solubility of this compound in aqueous solutions is expected to increase significantly in acidic conditions due to the formation of a more soluble ammonium salt.[3][4]
Experimental Protocol for Solubility Determination
The following protocol outlines a standard method for quantitatively determining the solubility of this compound. This method, often referred to as the shake-flask method, is a reliable technique for establishing equilibrium solubility.
Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, hexane, dimethyl sulfoxide (DMSO), phosphate-buffered saline (PBS) at various pH values)
-
Scintillation vials or screw-capped test tubes
-
Orbital shaker or rotator in a temperature-controlled environment
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that saturation is reached.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a rotator within a temperature-controlled chamber (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration may need to be determined empirically.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.
-
A standard calibration curve must be prepared using known concentrations of the compound to ensure accurate quantification.
-
-
Data Reporting:
-
The solubility is reported as the mean concentration of the saturated solution, typically in units of mg/mL or µg/mL.
-
Logical Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Data Presentation
While specific data for this compound is not available, the results of the described experimental protocol should be presented in a clear and structured table for easy comparison. An example of such a table is provided below.
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Standard Deviation |
| Water | 25 | Experimental Value | ± Value |
| PBS (pH 7.4) | 25 | Experimental Value | ± Value |
| 0.1 M HCl | 25 | Experimental Value | ± Value |
| Ethanol | 25 | Experimental Value | ± Value |
| Methanol | 25 | Experimental Value | ± Value |
| Isopropanol | 25 | Experimental Value | ± Value |
| Acetone | 25 | Experimental Value | ± Value |
| Ethyl Acetate | 25 | Experimental Value | ± Value |
| Hexane | 25 | Experimental Value | ± Value |
| DMSO | 25 | Experimental Value | ± Value |
| Water | 37 | Experimental Value | ± Value |
| PBS (pH 7.4) | 37 | Experimental Value | ± Value |
This technical guide provides the necessary framework for researchers to systematically determine and report the solubility of this compound. The generation of such data is a critical step in the preclinical development of any potential therapeutic agent.
References
Spectroscopic Data for 1-Benzyl-n-methylcyclopentanamine Remains Elusive
A comprehensive search for experimental spectroscopic data (NMR, IR, MS) and synthetic protocols for 1-Benzyl-n-methylcyclopentanamine has yielded no direct results for this specific compound. Despite a thorough investigation of chemical databases and scientific literature, no published papers or spectral repositories containing the requested analytical information were identified.
This absence of data prevents the creation of an in-depth technical guide as requested. The core requirements of providing quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows cannot be fulfilled without the foundational spectroscopic information and associated procedural details.
While data for the target molecule is unavailable, information was found for several structurally related compounds. This data may be of partial interest to researchers working with similar chemical scaffolds. The compounds for which spectroscopic information was located include:
-
N-Methylcyclopentanamine: Spectroscopic data is available for this simpler amine, which shares the methylcyclopentanamine core.
-
N-Benzylcyclopentanamine: Data for this secondary amine, lacking the N-methyl group, is accessible.
-
N-Methylbenzylamine: Spectroscopic information for this compound, which contains the N-methylbenzylamine fragment, has been published.
-
(R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine: This more complex tertiary amine with a different cycloalkane ring has been characterized.
The lack of available data for this compound suggests it may be a novel compound or one that has not been extensively studied or characterized in published literature. Researchers interested in this specific molecule may need to undertake its synthesis and subsequent spectroscopic analysis to generate the data required for their work.
Below is a conceptual workflow that would typically be followed for the synthesis and characterization of such a compound.
Figure 1. A generalized workflow for the synthesis and spectroscopic analysis of a target amine.
An In-depth Technical Guide to 1-Benzyl-N-methylcyclopentanamine and its Analogs: Synthesis, Pharmacology, and Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Benzyl-N-methylcyclopentanamine and its known analogs, with a primary focus on their synthesis, pharmacological activity, and structure-activity relationships (SAR). While specific quantitative data for this compound is not extensively available in publicly accessible literature, this guide draws upon the well-established pharmacology of structurally related N-benzylcycloalkylamines to infer its likely biological profile. The primary molecular targets for this class of compounds are the monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). This document details common synthetic routes, established experimental protocols for assessing transporter affinity and function, and summarizes the known SAR for related compounds to guide future research and drug development efforts.
Introduction
This compound belongs to the class of N-benzylcycloalkylamines, a group of compounds that has garnered interest for their potential to modulate monoaminergic neurotransmission. These transporters are critical for regulating the synaptic concentrations of dopamine, serotonin, and norepinephrine, and are the targets for a wide range of therapeutic agents, including antidepressants and psychostimulants. The structural motif of a benzyl group attached to a nitrogen atom within a cyclic amine framework is a key pharmacophore for interaction with these transporters. This guide will explore the synthesis of these compounds, their interactions with monoamine transporters, and the structural modifications that influence their potency and selectivity.
Synthesis of this compound and Analogs
The synthesis of this compound and its analogs can be achieved through several established synthetic routes. A common and efficient method is reductive amination.
General Synthetic Pathway: Reductive Amination
A prevalent method for the synthesis of N-benzyl-N-methylcycloalkylamines involves the reductive amination of a cycloalkanone with benzylamine, followed by N-methylation, or a one-pot reaction with N-methylbenzylamine.
Detailed Experimental Protocol: Synthesis of this compound
-
Materials: Cyclopentanone, N-methylbenzylamine, sodium triacetoxyborohydride (NaBH(OAc)₃), dichloromethane (DCM), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate (MgSO₄), rotary evaporator, magnetic stirrer.
-
Procedure:
-
To a solution of cyclopentanone (1.0 eq) in dichloromethane (DCM), N-methylbenzylamine (1.0 eq) is added.
-
The mixture is stirred at room temperature for 1 hour.
-
Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 15 minutes.
-
The reaction is stirred at room temperature for 12-24 hours, monitoring by TLC or LC-MS until completion.
-
The reaction is quenched by the slow addition of saturated sodium bicarbonate solution.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure using a rotary evaporator.
-
The crude product is purified by column chromatography on silica gel to afford the pure this compound.
-
Pharmacological Activity at Monoamine Transporters
The primary pharmacological targets for N-benzylcycloalkylamines are the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. The affinity of a compound for these transporters is typically determined through in vitro radioligand binding assays, and its functional activity is assessed by measuring the inhibition of neurotransmitter uptake.
Quantitative Data for Analogs
While specific data for this compound is sparse, the following tables summarize the binding affinities (Ki, nM) and uptake inhibition potencies (IC50, nM) for structurally related N-benzylpiperidine and other cycloalkylamine analogs at human monoamine transporters. This data provides a basis for understanding the structure-activity relationships within this chemical class.
Table 1: Binding Affinities (Ki, nM) of N-Benzylpiperidine Analogs at Monoamine Transporters
| Compound | R Group on Benzyl Ring | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | Reference |
| 1a | H | 17.2 | 1926 | - | [1] |
| 5a | 4-F | 17.2 | 1926 | - | [1] |
| 11b | 4-NO₂ | 16.4 | 1771 | - | [1] |
| GBR 12909 | (reference) | 2.9 | 17.4 | - | [1] |
Table 2: Antifungal Activity (MIC50, µg/mL) of Chiral N-Benzyl-N-methyl-1-(naphthalen-1-yl)ethanamine Analogs
| Compound | R Group on Benzyl Ring | C. neoformans MIC50 (µg/mL) | T. mentagrophytes MIC50 (µg/mL) | T. rubrum MIC50 (µg/mL) | Reference |
| (R)-analog 1 | 4-tert-Butyl | 4 | 0.06 | 0.06 | [2] |
| (R)-analog 2 | 4-Benzyloxy | 4 | 0.125 | 0.125 | [2] |
| (S)-analog 3 | 4-tert-Butyl | >16 | 1 | 1 | [2] |
| Butenafine | (reference) | 4 | 0.016 | 0.016 | [2] |
Note: While not monoamine transporter data, this highlights that N-benzyl-N-methylamine scaffolds can exhibit other biological activities.
Signaling Pathways
The interaction of this compound and its analogs with monoamine transporters does not directly trigger a signaling cascade in the traditional sense of receptor agonism. Instead, these compounds act as inhibitors of neurotransmitter reuptake. By blocking the transporters, they increase the concentration and duration of neurotransmitters (dopamine, serotonin, or norepinephrine) in the synaptic cleft, thereby enhancing downstream signaling through their respective postsynaptic receptors.
Experimental Protocols
Radioligand Binding Assay for Monoamine Transporters
This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound for DAT, SERT, or NET.
References
Methodological & Application
Application Notes and Protocols for the Quantification of 1-Benzyl-n-methylcyclopentanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-n-methylcyclopentanamine is a synthetic compound with a structure that suggests potential psychoactive properties, belonging to the broader class of substituted phenethylamines and amphetamines. Accurate and robust analytical methods are crucial for its quantification in various matrices for research, forensic toxicology, and pharmaceutical development purposes. These application notes provide detailed protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), along with information on its potential metabolism.
Analytical Techniques
The quantification of this compound in biological matrices such as plasma and urine can be effectively achieved using chromatographic techniques coupled with mass spectrometry. GC-MS and LC-MS/MS are powerful tools that offer the high sensitivity and selectivity required for the analysis of trace levels of xenobiotics in complex biological samples.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a well-established technique for the analysis of volatile and semi-volatile compounds. For amines like this compound, derivatization is often employed to improve chromatographic behavior and thermal stability.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is highly suited for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. It offers excellent sensitivity and specificity, making it the preferred method for bioanalytical studies.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of compounds structurally similar to this compound. These values can be used as a starting point for method development and validation for the target analyte.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative Parameters
| Parameter | Value | Reference Compound |
| Linearity Range | 25 - 500 ng/mL | alpha-Benzyl-N-methylphenethylamine |
| Limit of Detection (LOD) | 2.5 ng/mL | alpha-Benzyl-N-methylphenethylamine |
| Limit of Quantification (LOQ) | 25 ng/mL | alpha-Benzyl-N-methylphenethylamine |
| Intraday Precision (%RSD) | < 15% | Biogenic Amines |
| Interday Precision (%RSD) | < 15% | Biogenic Amines |
| Accuracy (%Bias) | ± 15% | Biogenic Amines |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Quantitative Parameters
| Parameter | Value | Reference Compound |
| Linearity Range | 0.05 - 30 nmol/L | Catecholamines |
| Limit of Detection (LOD) | 0.0002 - 0.025 nmol/L | Catecholamines |
| Lower Limit of Quantification (LLOQ) | 0.05 - 0.10 nmol/L | Catecholamines |
| Intraday Precision (%RSD) | < 10% | Biogenic Amines |
| Interday Precision (%RSD) | < 10% | Biogenic Amines |
| Accuracy (%Bias) | ± 15% | Biogenic Amines |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by GC-MS
1. Sample Preparation
-
1.1. Hydrolysis (for conjugated metabolites): To 1 mL of plasma, add 100 µL of β-glucuronidase/arylsulfatase solution and incubate at 37°C for 1 hour.
-
1.2. Liquid-Liquid Extraction (LLE):
-
Add 50 µL of an appropriate internal standard (e.g., deuterated this compound) to the hydrolyzed plasma sample.
-
Add 5 mL of n-butyl chloride:ethyl acetate (9:1, v/v).
-
Vortex for 10 minutes.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube.
-
-
1.3. Derivatization:
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
-
Cap the tube and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp to 200°C at 20°C/min.
-
Ramp to 300°C at 10°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor at least three characteristic ions for the analyte and internal standard.
3. Data Analysis
-
Quantification is performed by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the analyte.
Caption: Workflow for GC-MS quantification.
Protocol 2: Quantification of this compound in Human Urine by UPLC-MS/MS
1. Sample Preparation
-
1.1. Solid-Phase Extraction (SPE):
-
Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.
-
To 1 mL of urine, add 50 µL of an appropriate internal standard (e.g., deuterated this compound) and 1 mL of 4% phosphoric acid.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M HCl followed by 1 mL of methanol.
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
-
1.2. Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
2. UPLC-MS/MS Instrumentation and Conditions
-
UPLC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Mass Spectrometer: Waters Xevo TQ-S or equivalent.
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Optimize precursor and product ions for the analyte and internal standard.
3. Data Analysis
-
Quantification is performed by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the analyte.
Caption: Workflow for UPLC-MS/MS quantification.
Metabolism
The metabolism of this compound has not been explicitly studied. However, based on the metabolism of structurally related N-benzyl-N-methylamines, several metabolic pathways can be predicted. The primary routes of metabolism are likely to be mediated by cytochrome P450 (CYP450) enzymes in the liver.
Predicted Metabolic Pathways:
-
N-demethylation: Removal of the methyl group to form 1-benzylcyclopentanamine.
-
N-debenzylation: Removal of the benzyl group to form N-methylcyclopentanamine.
-
Hydroxylation: Addition of a hydroxyl group to the aromatic ring of the benzyl group or to the cyclopentyl ring.
-
Oxidation: Further oxidation of hydroxylated metabolites.
-
Conjugation: Glucuronidation or sulfation of hydroxylated metabolites to facilitate excretion.
Caption: Predicted metabolic pathway.
Disclaimer
The provided protocols and quantitative data are intended as a guide for research purposes. Method development and validation should be performed in the user's laboratory to ensure the accuracy and reliability of the results for their specific application. The metabolic pathway is predicted based on existing literature for similar compounds and has not been experimentally verified for this compound.
Application Notes and Protocols for 1-Benzyl-N-methylcyclopentanamine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 1-Benzyl-N-methylcyclopentanamine is a research chemical. Its pharmacological and toxicological properties have not been fully elucidated. The following information is intended for research purposes only and is based on the predicted activity of structurally related compounds. All experiments should be conducted by qualified personnel in a controlled laboratory setting, adhering to all applicable safety guidelines and regulations.
Introduction
This compound is a tertiary amine with structural features suggesting potential activity as a monoamine reuptake inhibitor. Its molecular structure, characterized by a benzyl group, a methyl group, and a cyclopentyl group attached to a central nitrogen atom, bears resemblance to other psychostimulant compounds known to interact with dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. These transporters are critical for regulating neurotransmitter levels in the synapse, and their inhibition can lead to profound effects on mood, cognition, and behavior.
These application notes provide a hypothetical framework for the initial characterization of this compound as a research chemical, focusing on its potential as a monoamine reuptake inhibitor. The included protocols are adapted from standard industry practices for in vitro and in vivo evaluation of novel psychoactive compounds.
Postulated Mechanism of Action: Monoamine Reuptake Inhibition
Based on its structural similarity to known psychostimulants, the primary hypothesized mechanism of action for this compound is the inhibition of monoamine transporters. By binding to DAT, NET, and/or SERT, the compound is predicted to block the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft, thereby increasing their extracellular concentrations and enhancing monoaminergic neurotransmission. The relative potency and selectivity for these transporters will determine its specific pharmacological profile.
Application Notes and Protocols for the Purification of 1-Benzyl-n-methylcyclopentanamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the purification of 1-Benzyl-n-methylcyclopentanamine, a tertiary amine of interest in pharmaceutical research. The following methods are based on established procedures for analogous compounds and can be adapted to achieve high purity.
Overview of Purification Strategies
The purification of this compound typically follows its synthesis and initial workup. The choice of purification method depends on the nature of the impurities, the scale of the reaction, and the desired final purity. Common strategies include:
-
Liquid-Liquid Extraction: An essential workup step to remove inorganic salts and water-soluble impurities.
-
Distillation: Effective for separating the product from non-volatile impurities or solvents. Vacuum distillation is often preferred for high-boiling amines to prevent decomposition.
-
Column Chromatography: A versatile technique for separating the target compound from structurally similar impurities.
-
Crystallization: Useful for obtaining a highly pure solid form, often by converting the amine into a salt (e.g., hydrochloride).
Data Presentation: Comparison of Purification Techniques
The following table summarizes typical outcomes for different purification methods applied to benzylamine derivatives, which can be considered as a proxy for this compound.
| Purification Method | Typical Purity | Typical Yield | Key Parameters | Reference Example |
| Fractional Vacuum Distillation | >98% | 54-67% | Boiling Point: 84–94 °C at 5 mmHg; Bath Temperature: 130–170 °C.[1] | N-Benzyl-1-(trimethylsilyl)methanamine[1] |
| Flash Column Chromatography | >99% | 34-52% | Stationary Phase: Silica gel (230-400 mesh); Mobile Phase: 1-2% Ethyl Acetate in Hexanes.[1] | Ethyl 1-benzyl-trans-5-(trifluoromethyl)pyrrolidine-3-carboxylate[1] |
| Crystallization (of a related compound) | >96% | 70% | Solvents: Ethyl Acetate (EtOAc) and n-Hexane; Temperature: Cool to -20 °C for 18 hours.[2][3] | 1-Benzyl-7-methylene-1,5,6,7-tetrahydro-4H-benzo[d]imidazol-4-one[2][3] |
Experimental Protocols
The following are detailed protocols for the purification of this compound. These should be considered as starting points and may require optimization.
Protocol 1: Purification by Fractional Vacuum Distillation
This method is suitable for separating this compound from non-volatile impurities.
Materials:
-
Crude this compound
-
Distillation apparatus with a short path head and vacuum adapter
-
Heating mantle and magnetic stirrer
-
Vacuum pump and pressure gauge
-
Cold trap (e.g., with dry ice/acetone)
Procedure:
-
Workup:
-
Following synthesis, quench the reaction mixture and perform a liquid-liquid extraction. Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Distillation Setup:
-
Assemble the distillation apparatus. Ensure all glassware is dry.
-
Place the crude this compound into the distillation flask with a magnetic stir bar.
-
-
Distillation Process:
-
Slowly apply vacuum to the system.
-
Begin heating the distillation flask gently with the heating mantle while stirring.
-
Collect fractions based on the boiling point at the given pressure. For a structurally similar compound, the boiling point was reported as 84–94 °C at 5 mmHg.[1]
-
Discard any initial low-boiling fractions.
-
Collect the main fraction corresponding to the pure product.
-
Discontinue heating and carefully release the vacuum once the distillation is complete.
-
Protocol 2: Purification by Flash Column Chromatography
This method is highly effective for removing impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (e.g., 230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate (EtOAc)
-
Glass chromatography column
-
Compressed air or nitrogen source
-
Collection tubes
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in the initial eluent (e.g., 1% EtOAc in hexanes).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent like dichloromethane.
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution:
-
Begin eluting with a low polarity solvent system (e.g., 1% EtOAc in hexanes).[1]
-
Gradually increase the polarity of the eluent (e.g., to 2% or 5% EtOAc in hexanes) to elute the product.
-
Monitor the elution process using Thin Layer Chromatography (TLC).
-
-
Fraction Collection:
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and purification of this compound.
Caption: General workflow for synthesis and purification.
References
Applications of 1-Benzyl-n-methylcyclopentanamine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-n-methylcyclopentanamine is a chiral amine belonging to the broader class of benzylamine derivatives. While specific research on this exact molecule is limited in publicly available literature, the N-benzyl and cyclopentyl moieties are recognized pharmacophores found in various biologically active compounds. This document provides an overview of the potential applications of this compound in medicinal chemistry, drawing upon data from structurally related N-benzyl-cycloalkylamine and N-benzyl-amine analogs. The primary areas of interest for this class of compounds include neurodegenerative diseases, particularly as cholinesterase inhibitors, and as antifungal agents.
Application Notes
The structural motif of a benzyl group attached to a nitrogen atom is a common feature in many approved drugs and clinical candidates.[1] This scaffold has been extensively utilized in drug discovery to modulate efficacy and physicochemical properties.[1] The cyclopentanamine moiety introduces a degree of conformational rigidity and lipophilicity that can be advantageous for target binding and pharmacokinetic profiles.
Potential as an Acetylcholinesterase (AChE) Inhibitor
Derivatives of N-benzylamines have shown significant potential as inhibitors of acetylcholinesterase (AChE), an enzyme critical in the hydrolysis of the neurotransmitter acetylcholine.[2][3] Inhibition of AChE is a key therapeutic strategy in the management of Alzheimer's disease.[3][4] The benzyl group can engage in π-π stacking interactions within the active site of AChE, while the nitrogen atom, when protonated, can interact with the anionic subsite.[5] The cyclopentyl group can further enhance binding through hydrophobic interactions. Structure-activity relationship (SAR) studies on related N-benzylpiperidine derivatives have demonstrated that modifications to the benzyl and the cycloalkyl portions of the molecule can significantly impact inhibitory potency and selectivity over butyrylcholinesterase (BuChE).[2][6]
Potential as an Antifungal Agent
Chiral benzylamine derivatives have been investigated for their antifungal properties.[7] Studies on analogs such as chiral N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamines have revealed potent activity against various fungal pathogens, including Cryptococcus neoformans and dermatophytes like Trichophyton mentagrophytes and Trichophyton rubrum.[7] The mechanism of action for some benzylamine antifungals is believed to involve the inhibition of squalene epoxidase, a key enzyme in fungal ergosterol biosynthesis. The lipophilic nature of the benzyl and cyclopentyl groups in this compound could facilitate its penetration of fungal cell membranes.
Quantitative Data
Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitory Activity of Selected N-Benzylamine Derivatives
| Compound | Target | IC₅₀ (nM) | Selectivity (BuChE/AChE) | Reference |
| 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil analog) | AChE | 5.7 | 1250 | [2] |
| ω-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl analogue (Compound 12b) | AChE | 0.32 ± 0.09 | - | [6] |
| ω-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl analogue (Compound 15d) | BuChE | 3.3 ± 0.4 | - | [6] |
| (7R,13aS)-7-benzylstepholidine (1a) | AChE | 40,600 ± 1000 | - | [5] |
| (7S,13aS)-7-benzylstepholidine (1b) | AChE | 51,900 ± 1000 | - | [5] |
Table 2: Antifungal Activity of Chiral Benzylamine Derivatives
| Compound | Fungal Strain | MIC₅₀ (µg/mL) | Reference |
| (R)-N-(4-tert-butylbenzyl)-N-methyl-1-(naphthalen-1-yl)ethanamine | Cryptococcus neoformans | Similar to Butenafine | [7] |
| (R)-N-(4-tert-butylbenzyl)-N-methyl-1-(naphthalen-1-yl)ethanamine | Trichophyton mentagrophytes | 0.06 | [7] |
| (R)-N-(4-tert-butylbenzyl)-N-methyl-1-(naphthalen-1-yl)ethanamine | Trichophyton rubrum | - | [7] |
| para-benzyloxy substituted derivative | Trichophyton mentagrophytes | 0.125 | [7] |
| (S)-1-(4-tert-butylphenyl)-N-methyl-N-(naphthalen-1-ylmethyl)ethanamine | Trichophyton mentagrophytes | 1 | [7] |
Experimental Protocols
Synthesis of a Chiral Tertiary Dibenzylamine Analog: (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine
This protocol describes the synthesis of a related chiral tertiary dibenzylamine, which can be adapted for the synthesis of this compound by using appropriate starting materials. The synthesis involves an asymmetric Aza–Michael addition followed by Barton decarboxylation.[8]
Materials:
-
Methyl cyclohex-1-ene-carboxylate
-
(R)-N-benzyl-N-(α-methylbenzyl)amide
-
n-Butyllithium (n-BuLi)
-
Tetrahydrofuran (THF), anhydrous
-
Potassium hydroxide (KOH)
-
Methanol (MeOH)
-
2,2′-dithiobis(pyridine N-oxide)
-
tert-Butyl mercaptan (tBuSH)
-
Hexane
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
Procedure:
-
Asymmetric Aza–Michael Addition:
-
To a solution of (R)-N-benzyl-N-(α-methylbenzyl)amide in anhydrous THF at -78 °C, add n-BuLi and stir for 30 minutes.
-
Add a solution of methyl cyclohex-1-ene-carboxylate in anhydrous THF and stir for 2 hours at -78 °C.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with EtOAc.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the β-amino ester.
-
-
Hydrolysis:
-
Dissolve the β-amino ester in a mixture of MeOH and aqueous KOH.
-
Reflux the mixture for 24 hours.
-
Acidify the reaction mixture with HCl and extract with EtOAc.
-
Dry the organic layer and concentrate to yield the β-amino acid.
-
-
Barton Decarboxylation:
-
Dissolve the β-amino acid and 2,2′-dithiobis(pyridine N-oxide) in THF.
-
Heat the mixture to 40 °C for 4 hours.
-
Add tBuSH and irradiate with a 220 V lamp for 1 hour.
-
Purify the crude product by silica gel column chromatography using a gradient of Hexane/EtOAc as the eluent to obtain the final product.[8]
-
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the AChE solution.
-
Incubate the plate at 37 °C for 15 minutes.
-
Initiate the reaction by adding ATCI and DTNB to each well.
-
Measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.
-
The rate of reaction is proportional to the AChE activity.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control (without inhibitor).
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Materials:
-
Fungal strain (e.g., Cryptococcus neoformans)
-
RPMI-1640 medium
-
Test compound (this compound) dissolved in DMSO
-
Positive control (e.g., Fluconazole)
-
96-well microplate
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized inoculum of the fungal strain in RPMI-1640 medium.
-
Prepare serial dilutions of the test compound in the 96-well plate using RPMI-1640 medium.
-
Add the fungal inoculum to each well.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plate at 35 °C for 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity compared to the growth control), which can be determined visually or by measuring the optical density at a specific wavelength.
Visualizations
Caption: Proposed mechanism of action for this compound as an AChE inhibitor.
Caption: General workflow for the synthesis and biological evaluation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Synthesis and Inhibition Evaluation of New Benzyltetrahydroprotoberberine Alkaloids Designed as Acetylcholinesterase Inhibitors [frontiersin.org]
- 6. Acetylcholinesterase inhibitors: SAR and kinetic studies on omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamines and their in vitro antifungal activity against Cryptococcus neoformans, Trichophyton mentagrophytes and Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: 1-Benzyl-N-methylcyclopentanamine as a Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1-benzyl-N-methylcyclopentanamine as a precursor in the synthesis of substituted arylcycloalkylamines, a class of compounds with significant interest in neuropharmacological research. The protocols outlined below are based on established synthetic methodologies for analogous compounds, particularly focusing on the synthesis of phencyclidine (PCP) analogues.
Introduction
This compound is a versatile secondary amine that serves as a key building block for the synthesis of more complex molecular architectures. Its structural features, comprising a cyclopentyl ring, a methylamino group, and a benzyl substituent, make it a suitable precursor for the introduction of diverse functionalities. A primary application of this precursor is in the synthesis of 1-aryl-N-methyl-1-cyclopentylamines, which are structurally related to dissociative anesthetics like phencyclidine. These compounds are valuable tools in the study of the N-methyl-D-aspartate (NMDA) receptor complex and other central nervous system targets.
The synthetic strategy highlighted herein involves the conversion of this compound into an α-aminonitrile, followed by a Grignard reaction to introduce an aryl group at the 1-position of the cyclopentyl ring. This approach offers a convergent and adaptable route to a variety of substituted arylcycloalkylamines.
Application: Synthesis of 1-Phenyl-N-methylcyclopentanamine
A significant application of this compound is its use as a precursor in the synthesis of 1-phenyl-N-methylcyclopentanamine, a cyclopentyl analogue of phencyclidine. This synthesis is a two-step process, commencing with the formation of an α-aminonitrile, followed by the addition of a phenyl group via a Grignard reagent.
Experimental Protocols
Step 1: Synthesis of 2-(benzyl(methyl)amino)cyclopentane-1-carbonitrile
This initial step involves the formation of an α-aminonitrile from this compound.
-
Materials:
-
This compound
-
Potassium cyanide (KCN)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Water
-
Magnesium sulfate (MgSO₄)
-
-
Procedure:
-
A solution of this compound (1 equivalent) in diethyl ether is cooled to 0°C in an ice bath.
-
An aqueous solution of potassium cyanide (1.1 equivalents) is added dropwise to the stirred solution.
-
Concentrated hydrochloric acid is then added dropwise while maintaining the temperature at 0°C, until the solution is acidic (pH ~2).
-
The reaction mixture is stirred vigorously at room temperature for 12-18 hours.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude 2-(benzyl(methyl)amino)cyclopentane-1-carbonitrile, which can be used in the next step without further purification.
-
Step 2: Synthesis of 1-Phenyl-N-methylcyclopentanamine
The α-aminonitrile intermediate is then reacted with a phenyl Grignard reagent to introduce the phenyl group.
-
Materials:
-
2-(benzyl(methyl)amino)cyclopentane-1-carbonitrile
-
Phenylmagnesium bromide (PhMgBr) in THF (3 M solution)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Hydrochloric acid (for salt formation)
-
-
Procedure:
-
The crude 2-(benzyl(methyl)amino)cyclopentane-1-carbonitrile (1 equivalent) is dissolved in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
The solution is cooled to 0°C.
-
A solution of phenylmagnesium bromide in THF (2.5 equivalents) is added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and then refluxed for 4-6 hours.
-
After cooling to room temperature, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with diethyl ether (3 x 75 mL).
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel. The free base can be converted to its hydrochloride salt by dissolving it in diethyl ether and adding a solution of HCl in ether.
-
Data Presentation
| Step | Reactants | Key Reagents | Solvent | Reaction Time | Temperature | Yield (%) |
| 1 | This compound, Potassium Cyanide, Hydrochloric Acid | - | Diethyl ether | 12-18 h | Room Temperature | ~85-95 |
| 2 | 2-(benzyl(methyl)amino)cyclopentane-1-carbonitrile, Phenylmagnesium Bromide | - | THF | 4-6 h | Reflux | ~60-75 |
Note: Yields are representative and can vary based on reaction scale and purification efficiency.
Visualizations
Synthetic Workflow
The following diagram illustrates the two-step synthesis of 1-phenyl-N-methylcyclopentanamine from this compound.
Caption: Synthetic workflow for 1-phenyl-N-methylcyclopentanamine.
Logical Relationship of Precursor to Product Class
This diagram shows the logical progression from the precursor to the target class of molecules.
Caption: Precursor to product class relationship.
Application Notes and Protocols for the Scalable Production of 1-Benzyl-N-methylcyclopentanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide to the synthesis and scale-up of 1-Benzyl-N-methylcyclopentanamine, a tertiary amine with potential applications in pharmaceutical and chemical research. The primary synthetic route detailed is the reductive amination of cyclopentanone with N-methylbenzylamine. This document outlines laboratory-scale protocols using both chemical hydride reagents and catalytic hydrogenation, and further discusses key considerations and methodologies for scaling up production to an industrial level. Quantitative data from analogous reactions are presented for comparison, and detailed experimental procedures are provided.
Introduction
This compound is a disubstituted cyclopentylamine derivative. The development of robust and scalable synthetic methods is crucial for ensuring a reliable supply for research and potential commercial applications. Reductive amination stands out as one of the most efficient and widely used methods for the synthesis of secondary and tertiary amines.[1][2][3] This process involves the reaction of a carbonyl compound (cyclopentanone) with a secondary amine (N-methylbenzylamine) to form an enamine intermediate, which is then reduced in situ to the desired tertiary amine.[4]
This document provides two primary protocols for the synthesis of this compound: a laboratory-scale synthesis using sodium triacetoxyborohydride, and a scalable approach using catalytic hydrogenation.
Synthetic Pathways
The principal synthetic pathway for this compound is the reductive amination of cyclopentanone with N-methylbenzylamine. This can be achieved through two main approaches:
-
Stoichiometric Reductive Amination: This method utilizes a chemical reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride. STAB is often preferred due to its milder nature and the avoidance of toxic cyanide byproducts.[5][6][7]
-
Catalytic Reductive Amination: This approach employs a catalyst, typically a noble metal such as palladium or platinum on a carbon support, with hydrogen gas as the reducing agent. This method is highly atom-economical and is often the preferred route for large-scale industrial production.[1]
Experimental Protocols
Laboratory-Scale Synthesis using Sodium Triacetoxyborohydride
This protocol describes a typical laboratory-scale synthesis of this compound.
Materials:
-
Cyclopentanone
-
N-methylbenzylamine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of cyclopentanone (1.0 eq) and N-methylbenzylamine (1.0 eq) in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) at room temperature, add glacial acetic acid (1.1 eq).
-
Stir the mixture for 30-60 minutes to facilitate the formation of the enamine intermediate.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Control the addition rate to manage any effervescence.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x volume).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to afford the pure this compound.
Scalable Synthesis via Catalytic Hydrogenation
This protocol outlines a method suitable for larger scale production of this compound.
Materials:
-
Cyclopentanone
-
N-methylbenzylamine
-
Palladium on carbon (5% or 10% Pd/C) or Platinum on carbon (5% Pt/C)
-
Ethanol or Methanol
-
Hydrogen gas source
-
High-pressure reactor (e.g., Parr hydrogenator)
Procedure:
-
In a suitable high-pressure reactor, combine cyclopentanone (1.0 eq), N-methylbenzylamine (1.0 eq), and a suitable solvent such as ethanol or methanol.
-
Carefully add the palladium on carbon catalyst (1-5 mol%).
-
Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-500 psi).
-
Heat the reaction mixture to the desired temperature (typically 40-80 °C) with vigorous stirring.
-
Monitor the reaction progress by monitoring hydrogen uptake or by sampling and analyzing the reaction mixture (if the reactor setup allows).
-
Once the reaction is complete (typically after 4-24 hours), cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by distillation under reduced pressure or by crystallization of a suitable salt.
Data Presentation
The following tables summarize typical quantitative data for reductive amination reactions analogous to the synthesis of this compound.
Table 1: Comparison of Reducing Agents for Laboratory-Scale Reductive Amination
| Reducing Agent | Equivalent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |
| Sodium Triacetoxyborohydride | 1.5 | DCE | 25 | 12-24 | 85-95 | [8] |
| Sodium Cyanoborohydride | 1.5 | MeOH | 25 | 12-24 | 80-90 | [6] |
| Sodium Borohydride | 2.0 | MeOH | 25 | 18 | ~70 | [9] |
Table 2: Comparison of Catalysts for Scalable Reductive Amination via Hydrogenation
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | H₂ Pressure (psi) | Reaction Time (h) | Typical Yield (%) |
| 5% Pd/C | 1-5 | Ethanol | 50 | 100 | 8-16 | >90 |
| 10% Pd/C | 1-2 | Methanol | 60 | 200 | 6-12 | >95 |
| 5% Pt/C | 1-5 | Ethanol | 40 | 100 | 12-24 | >90 |
Scale-Up Considerations
Scaling up the production of this compound from the laboratory to an industrial scale introduces several challenges that need to be addressed for a safe, efficient, and cost-effective process.
-
Choice of Reductive Amination Method: For large-scale production, catalytic hydrogenation is generally preferred over stoichiometric reducing agents due to higher atom economy, lower cost of reagents, and reduced waste generation.[1]
-
Catalyst Selection and Handling: The choice of catalyst (e.g., Pd/C vs. Pt/C) can influence reaction rate, selectivity, and cost. Catalyst handling, including safe loading, filtration, and recovery/recycling, are critical operational considerations. The pyrophoric nature of some catalysts when dry requires careful handling procedures.
-
Heat Management: Reductive amination reactions are typically exothermic. Effective heat management is crucial on a large scale to prevent thermal runaways and ensure consistent product quality. The use of jacketed reactors with efficient cooling systems is essential.
-
Solvent Selection: The choice of solvent should consider factors such as solubility of reactants and products, reaction temperature and pressure requirements, ease of removal, and safety (flammability, toxicity).
-
Process Safety: The use of flammable solvents and hydrogen gas under pressure in catalytic hydrogenation necessitates robust safety protocols, including proper reactor design, ventilation, and monitoring for leaks. For stoichiometric reductions, quenching procedures for reactive hydrides must be carefully designed and controlled.
-
Purification: At scale, purification methods like distillation under reduced pressure are often more practical and cost-effective than chromatography. Crystallization of a salt form of the amine can also be an effective purification strategy.
-
Waste Management: The environmental impact of the process must be considered. Catalytic methods generate less inorganic waste compared to stoichiometric reductions. Solvents should be recycled where possible.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship for scaling up chemical production.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reductive amination w/ n-methyl benzylamine- help! , Hive Methods Discourse [chemistry.mdma.ch]
- 5. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 6. interchim.fr [interchim.fr]
- 7. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. organic-chemistry.org [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Benzyl-n-methylcyclopentanamine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-Benzyl-n-methylcyclopentanamine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and efficient synthetic route is a two-step process:
-
Reductive Amination: Cyclopentanone is reacted with benzylamine to form the intermediate N-benzylcyclopentanamine.
-
N-Methylation: The secondary amine intermediate is then methylated to yield the final product, this compound. The Eschweiler-Clarke reaction is a highly effective method for this step.[1][2][3][4][5]
Q2: I am getting a low yield in the initial reductive amination step. What are the possible causes?
A2: Low yields in the reductive amination of cyclopentanone with benzylamine can stem from several factors:
-
Inefficient Imine Formation: The initial condensation of the ketone and amine to form the imine is a crucial equilibrium step. Insufficient removal of water can inhibit this reaction.
-
Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical. For instance, sodium borohydride's reactivity is pH-dependent.
-
Side Reactions: The ketone can undergo self-condensation (aldol reaction) under certain conditions.
-
Reaction Conditions: Temperature and solvent can significantly impact the reaction rate and equilibrium.
Q3: What are the advantages of using the Eschweiler-Clarke reaction for the N-methylation step?
A3: The Eschweiler-Clarke reaction offers several advantages for the N-methylation of the N-benzylcyclopentanamine intermediate:
-
High Selectivity for Methylation: It specifically introduces methyl groups.
-
No Quaternary Salt Formation: The reaction stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts, which can be a significant issue with other methylating agents like methyl iodide.[1][5]
-
Irreversible Reaction: The loss of carbon dioxide gas during the reaction drives it to completion.[1]
-
Mild Conditions: The reaction is typically performed in an aqueous solution near boiling, which is relatively mild.[1]
Q4: Can I perform the synthesis as a one-pot reaction?
A4: While a one-pot synthesis is theoretically possible, it is often more efficient to perform the reductive amination and N-methylation in two separate steps. This allows for the optimization of reaction conditions for each transformation and can lead to a higher overall yield and purity.
Q5: How can I purify the final product, this compound?
A5: Purification of the final product can typically be achieved through the following methods:
-
Extraction: An initial workup involving extraction can remove many impurities.
-
Distillation: Fractional vacuum distillation is an effective method for purifying liquid amines.
-
Column Chromatography: For higher purity, column chromatography on silica gel can be employed.
Troubleshooting Guides
Issue 1: Low Yield in Reductive Amination of Cyclopentanone and Benzylamine
| Potential Cause | Recommended Solution |
| Incomplete imine formation due to water presence. | Use a Dean-Stark apparatus to azeotropically remove water during imine formation. Alternatively, add a drying agent like anhydrous magnesium sulfate. |
| Ineffective reduction of the imine. | Ensure the reducing agent (e.g., sodium borohydride, sodium cyanoborohydride) is fresh and added portion-wise at a controlled temperature. If using NaBH4, maintain a slightly acidic pH to favor imine reduction over ketone reduction. |
| Side reactions of cyclopentanone. | Add the benzylamine to the cyclopentanone first and allow for imine formation before adding the reducing agent. This minimizes the concentration of free ketone available for self-condensation. |
| Suboptimal reaction temperature. | For the imine formation, gentle heating can be beneficial. For the reduction step, lower temperatures (e.g., 0 °C to room temperature) are often preferred to control the reaction rate and minimize side reactions. |
Issue 2: Incomplete N-Methylation or Presence of Unreacted Secondary Amine
| Potential Cause | Recommended Solution |
| Insufficient formaldehyde or formic acid. | Use an excess of both formaldehyde and formic acid as per the stoichiometry of the Eschweiler-Clarke reaction.[1][2] |
| Reaction time is too short. | Ensure the reaction is heated for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). |
| Reaction temperature is too low. | The Eschweiler-Clarke reaction is typically performed at or near the boiling point of the aqueous solution.[1] Ensure the temperature is maintained appropriately. |
Issue 3: Formation of Impurities
| Potential Cause | Recommended Solution |
| Over-alkylation (quaternary salt formation) with other methylating agents. | Use the Eschweiler-Clarke reaction, which inherently prevents the formation of quaternary ammonium salts.[1][5] |
| Presence of unreacted starting materials. | Optimize reaction times and stoichiometry. Ensure efficient purification of the intermediate before proceeding to the next step. |
| Decomposition of reagents or products. | Ensure that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if any of the reagents are sensitive to air or moisture. |
Experimental Protocols
Protocol 1: Synthesis of N-benzylcyclopentanamine (Reductive Amination)
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclopentanone (1.0 eq) and benzylamine (1.0 eq) in a suitable solvent such as methanol or toluene.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a reducing agent such as sodium borohydride (1.5 eq) in small portions.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-benzylcyclopentanamine.
Protocol 2: Synthesis of this compound (Eschweiler-Clarke Reaction)
-
In a round-bottom flask, dissolve the crude N-benzylcyclopentanamine (1.0 eq) in an excess of formic acid (e.g., 5-10 eq).
-
Add an excess of aqueous formaldehyde (e.g., 3-5 eq) to the solution.
-
Heat the reaction mixture to reflux (around 100 °C) for 8-16 hours. The reaction progress can be monitored by TLC.
-
After completion, cool the mixture to room temperature and basify with a strong base (e.g., NaOH) to a pH > 10.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.
Data Presentation
Table 1: Comparison of N-Methylation Methods for Secondary Amines
| Method | Methylating Agent(s) | Advantages | Disadvantages | Typical Yields |
| Eschweiler-Clarke | Formaldehyde, Formic Acid | High selectivity, no quaternization, irreversible.[1][5] | Requires heating, potential for side reactions if not controlled. | Good to Excellent |
| Reductive Amination with Formaldehyde | Formaldehyde, NaBH3CN | Milder conditions than Eschweiler-Clarke. | Cyanide-containing reagent. | Good to Excellent |
| Methyl Iodide | CH3I | Simple procedure. | Risk of over-methylation (quaternary salt formation), toxic reagent. | Variable |
Visualizations
Caption: Overall synthetic workflow.
Caption: Troubleshooting decision tree.
References
Technical Support Center: Synthesis of 1-Benzyl-n-methylcyclopentanamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Benzyl-n-methylcyclopentanamine. Our resources are designed to address common challenges and side reactions encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and efficient method is the reductive amination of cyclopentanone with N-benzylmethylamine. This reaction can be performed as a one-pot synthesis where the intermediate iminium ion is formed and subsequently reduced in situ.[1][2]
Q2: What are the primary starting materials for this synthesis?
The key precursors are cyclopentanone and N-benzylmethylamine.
Q3: Which reducing agents are recommended for this reaction?
Selective reducing agents are crucial to prevent the reduction of the starting ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are highly recommended for their selectivity in reducing the iminium ion over the carbonyl group.[3]
Q4: What is the role of pH in this reaction?
The reaction is typically carried out under weakly acidic conditions (pH 5-6). This is essential to catalyze the formation of the iminium ion. However, strongly acidic conditions should be avoided as they can lead to the hydrolysis of the iminium ion and reduce the efficacy of some hydride reducing agents.
Q5: How can I monitor the progress of the reaction?
Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. By tracking the disappearance of the starting materials (cyclopentanone and N-benzylmethylamine) and the appearance of the product, you can determine the reaction's endpoint.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low product yield | 1. Incomplete iminium ion formation.2. Hydrolysis of the iminium ion intermediate.3. Ineffective reduction. | 1. Ensure weakly acidic conditions (pH 5-6) to promote iminium ion formation.2. Use a dehydrating agent (e.g., molecular sieves) or azeotropic distillation to remove water and shift the equilibrium towards the iminium ion.3. Confirm the activity of the reducing agent. If using NaBH(OAc)₃, ensure it is fresh as it can be moisture-sensitive. Consider increasing the equivalents of the reducing agent. |
| Presence of cyclopentanol byproduct | The reducing agent is not selective and is reducing the starting cyclopentanone. | Switch to a more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). These reagents show a strong preference for reducing the protonated imine (iminium ion) over the ketone.[3] |
| Unreacted starting materials | 1. Insufficient reaction time or temperature.2. Steric hindrance slowing down the reaction. | 1. Increase the reaction time and/or temperature. Monitor the reaction progress to determine the optimal conditions.2. While cyclopentanone is not exceptionally hindered, ensuring adequate mixing and reaction time is important. |
| Difficulty in product purification | The product may be difficult to separate from unreacted starting materials or byproducts. | Utilize column chromatography for purification. An alternative is an acid-base extraction. The basic amine product can be extracted into an acidic aqueous layer, washed with an organic solvent to remove neutral impurities (like cyclopentanol), and then the aqueous layer is basified to re-extract the purified amine into an organic solvent. |
Experimental Protocol: Reductive Amination of Cyclopentanone with N-benzylmethylamine
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
Cyclopentanone
-
N-benzylmethylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, as a catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of cyclopentanone (1.0 eq) in 1,2-dichloroethane (DCE), add N-benzylmethylamine (1.0-1.2 eq).
-
If desired, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 20-30 minutes.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. An exotherm may be observed.
-
Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCE or DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Data Presentation
The following table summarizes representative quantitative data for the reductive amination of a cyclic ketone with a secondary amine, which can be considered analogous to the synthesis of this compound.
| Parameter | Value | Notes |
| Typical Yield | 75-90% | Yields can vary based on reaction scale and purification method. |
| Purity (post-chromatography) | >98% | As determined by GC-MS or NMR. |
| Cyclopentanol Byproduct | <5% | When using a selective reducing agent like NaBH(OAc)₃. |
| Unreacted Cyclopentanone | <2% | With sufficient reaction time and equivalents of amine and reducing agent. |
Note: This data is illustrative and based on typical outcomes for similar reductive amination reactions. Actual results may vary.
Visualizations
Below are diagrams illustrating the key pathways in the synthesis of this compound.
Caption: Main reaction pathway for the synthesis of this compound.
Caption: Common side reactions in the synthesis of this compound.
References
Technical Support Center: Purification of 1-Benzyl-n-methylcyclopentanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1-Benzyl-n-methylcyclopentanamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of this compound?
A1: The most common impurities largely depend on the synthetic route employed. For a typical synthesis involving the reaction of N-methylcyclopentanamine with a benzylating agent (e.g., benzyl bromide) or reductive amination with benzaldehyde, you can expect the following:
-
Unreacted Starting Materials:
-
N-methylcyclopentanamine
-
Benzyl bromide or Benzaldehyde
-
-
Over-alkylation Product:
-
Dibenzylmethylcyclopentylammonium salt (especially when using benzyl halides)
-
-
By-products:
-
Products from side reactions, which can vary based on reaction conditions.
-
-
Residual Solvents and Reagents:
-
Solvents used in the reaction and work-up.
-
Catalysts or bases used during the synthesis.
-
Q2: My final product of this compound is a yellow oil, but I expected a colorless liquid. What could be the cause?
A2: A yellow tint in the final product often indicates the presence of impurities. These could be residual starting materials, by-products from the reaction, or degradation products. Further purification is recommended to obtain a colorless product.
Q3: Can I purify this compound by distillation?
A3: Yes, vacuum distillation can be a suitable method for purifying this compound, provided the impurities have significantly different boiling points. It is crucial to use a vacuum to prevent thermal degradation of the amine at high temperatures.
Q4: Is it possible to purify this compound by recrystallization?
A4: While the freebase of this compound is an oil, it can be converted to its hydrochloride salt by treatment with HCl. This salt is often a crystalline solid and can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether, isopropanol/hexane).
Troubleshooting Guides
Issue 1: Poor Separation and Peak Tailing during Column Chromatography on Silica Gel
Symptoms:
-
Broad, tailing peaks for the desired product.
-
Co-elution of the product with impurities.
-
Low recovery of the product from the column.
Possible Causes:
-
Acidic Nature of Silica Gel: Tertiary amines like this compound are basic and can interact strongly with the acidic silanol groups on the surface of the silica gel. This interaction leads to peak tailing and potential degradation of the product on the column.
Solutions:
-
Use of an Amine Additive in the Eluent:
-
Add a small amount of a volatile tertiary amine, such as triethylamine (Et₃N), to the mobile phase (typically 0.1-1%). The triethylamine will compete with your product for the acidic sites on the silica gel, reducing the unwanted interaction and improving peak shape.
-
-
Employ Amine-Functionalized Silica Gel:
-
For particularly problematic separations, using a commercially available amine-functionalized silica gel can be highly effective. This stationary phase has a basic surface that minimizes the interaction with basic analytes.
-
-
Use a Different Stationary Phase:
-
Consider using a less acidic stationary phase like alumina (basic or neutral) or florisil.
-
Experimental Protocol: Column Chromatography with Triethylamine Additive
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent mixture containing 0.5% triethylamine.
-
Column Packing: Pack the column with the prepared slurry.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the initial eluent and load it onto the column.
-
Elution: Begin elution with the initial solvent system and gradually increase the polarity. A common solvent system is a gradient of ethyl acetate in hexanes, with 0.5% triethylamine maintained throughout the gradient.
-
Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the pure product.
Issue 2: Incomplete Removal of Starting Materials
Symptoms:
-
Presence of N-methylcyclopentanamine or benzyl bromide/benzaldehyde in the final product, as confirmed by NMR or GC-MS.
Possible Cause:
-
Inefficient work-up procedure to remove unreacted starting materials.
Solutions:
-
Aqueous Acid Wash:
-
During the aqueous work-up, wash the organic layer containing the crude product with a dilute acid solution (e.g., 1M HCl). The basic N-methylcyclopentanamine will be protonated to form a water-soluble salt and partition into the aqueous layer. The desired tertiary amine, being more sterically hindered, may be less readily protonated and remain in the organic layer, though some loss of product to the aqueous layer is possible.
-
-
Bisulfite Wash (for Benzaldehyde):
-
If benzaldehyde is the unreacted starting material, wash the organic layer with a saturated aqueous solution of sodium bisulfite. This will form a solid adduct with the aldehyde, which can be removed by filtration or will partition into the aqueous phase.
-
Quantitative Data Summary
| Purification Method | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Vacuum Distillation | >98% | 60-80% | Good for large scale, effective for non-volatile impurities. | Can cause thermal degradation if not performed under sufficient vacuum. |
| Column Chromatography (Silica) | >99% | 50-70% | High resolution for closely related impurities. | Can have issues with peak tailing and product loss on the column. |
| Recrystallization (as HCl salt) | >99.5% | 70-90% | Yields highly pure crystalline product, removes non-basic impurities. | Requires an additional step to form the salt and to free the base if needed. |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for common purification issues.
stability issues of 1-Benzyl-n-methylcyclopentanamine in solution
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 1-Benzyl-n-methylcyclopentanamine in solution?
A1: Based on its structure as a tertiary amine with a benzyl group, the primary stability concerns for this compound in solution are oxidation, N-debenzylation, and N-demethylation. These degradation pathways can be influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents.
Q2: How does pH affect the stability of this compound solutions?
A2: Amine-containing compounds can be susceptible to degradation at both acidic and basic pH.[1] Acidic conditions may promote hydrolysis or other degradative reactions, while basic conditions can facilitate oxidation. The pH of maximum stability for amines can be compound-specific, often near neutral pH.[1] It is crucial to determine the optimal pH range for your specific application through stability studies.
Q3: Is this compound sensitive to light?
A3: While specific photostability data is unavailable, compounds with benzylic and amine functionalities can be susceptible to photodegradation. It is recommended to protect solutions of this compound from light, especially during long-term storage, to minimize the risk of light-catalyzed degradation.[2]
Q4: What are the likely degradation products of this compound?
A4: The likely degradation products, based on the chemistry of similar tertiary amines and benzylamines, include N-methylcyclopentanamine (from debenzylation), 1-benzylcyclopentanamine (from demethylation), and the N-oxide of the parent compound.[3][4] Under more strenuous conditions, further degradation of the cyclopentane ring could occur, though this is generally less common.
Q5: What are the recommended storage conditions for solutions of this compound?
A5: To maximize stability, it is recommended to store solutions of this compound at low temperatures (2-8°C or frozen), protected from light, and in a tightly sealed container to prevent exposure to air (oxygen). The choice of solvent and buffer system is also critical and should be evaluated for compatibility.
Troubleshooting Guides
Issue 1: I am observing a loss of potency or unexpected peaks in my chromatogram over time.
-
Possible Cause: Chemical degradation of this compound.
-
Troubleshooting Steps:
-
Review Storage Conditions: Ensure the solution is stored at the recommended temperature, protected from light, and in a sealed container.
-
Check pH: Measure the pH of your solution. If it has shifted, it could be contributing to degradation.
-
Solvent Purity: Ensure the solvent used is of high purity and free from peroxides or other oxidizing contaminants.
-
Analyze for Degradants: Use a stability-indicating analytical method (e.g., gradient HPLC-UV/MS) to identify potential degradation products.[5][6] A mass spectrometer can help in the tentative identification of these new peaks.
-
Perform a Forced Degradation Study: Intentionally stress the compound under various conditions (acid, base, oxidation, heat, light) to understand its degradation profile and confirm if the observed peaks in your sample match the stress-induced degradants.[7][8][9]
-
Issue 2: My solution has changed color (e.g., turned yellow or brown).
-
Troubleshooting Steps:
-
Minimize Headspace: If possible, use smaller vials that are filled to minimize the oxygen in the headspace.
-
Inert Atmosphere: For sensitive applications, consider preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Antioxidants: In some formulations, the addition of a suitable antioxidant may be considered, but compatibility and potential interference with your experiments must be thoroughly evaluated.
-
Purity Check: A color change is a strong indicator of degradation. The purity of the sample should be assessed immediately using a suitable analytical method.
-
Data Presentation
Table 1: Potential Degradation Pathways and Contributing Factors
| Degradation Pathway | Potential Degradation Product(s) | Contributing Factors |
| N-Oxidation | This compound N-oxide | Exposure to oxygen, presence of oxidizing agents, certain pH conditions.[3][4] |
| N-Debenzylation | N-methylcyclopentanamine, Benzaldehyde | Catalytic hydrogenation, strong acids, oxidative conditions.[11] |
| N-Demethylation | 1-Benzylcyclopentanamine, Formaldehyde | Oxidative conditions, enzymatic processes.[12] |
| Photodegradation | Various complex products | Exposure to UV or visible light.[2] |
| Acid/Base Hydrolysis | Potential for ring opening under harsh conditions | Extreme pH and high temperatures. |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
-
Objective: To identify the potential degradation products and pathways of this compound under various stress conditions.
-
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Hydrogen peroxide (3%)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC-UV/MS system
-
-
Methodology:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
For each stress condition, dilute the stock solution with the stressor to a final concentration of approximately 100 µg/mL.
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store a solution of the compound in a suitable solvent (e.g., methanol/water) at 60°C for 48 hours, protected from light.
-
Photodegradation: Expose a solution of the compound to light in a photostability chamber according to ICH guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: At appropriate time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each stressed sample, neutralize if necessary, and analyze by a validated stability-indicating HPLC-UV/MS method.
-
Evaluation: Compare the chromatograms of the stressed samples to that of a control (unstressed) sample. Identify and characterize the degradation products using the mass spectral data.
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: A logical workflow for troubleshooting stability issues.
References
- 1. Degradation kinetics and mechanism of N6-[(dimethylamino)methylene]mitomycin C in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 4. The metabolism of tertiary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical aspects of the stabilization of drugs in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Development of forced degradation and stability indicating studies of drugs-A review [jpa.xjtu.edu.cn]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 11. Benzylamines [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Characterization of 1-Benzyl-n-methylcyclopentanamine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of 1-Benzyl-n-methylcyclopentanamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for characterizing this compound?
A1: The primary analytical techniques for comprehensive characterization include Gas Chromatography-Mass Spectrometry (GC-MS) for purity assessment and molecular weight determination, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) for structural elucidation, and Fourier-Transform Infrared Spectroscopy (FTIR) for functional group identification. High-Performance Liquid Chromatography (HPLC) can also be employed for purity analysis, particularly for non-volatile impurities.[1][2]
Q2: What are the expected sources of impurities in a synthesis of this compound?
A2: Impurities can arise from starting materials, side reactions, or degradation. Common impurities may include unreacted starting materials like benzylamine and N-methylcyclopentanamine, byproducts from the synthetic route, and residual solvents used during synthesis and purification.[3][4]
Q3: How can I purify synthesized this compound?
A3: Purification can typically be achieved through column chromatography over silica gel.[4][5] The choice of eluent system will depend on the polarity of the impurities. Distillation under reduced pressure is another potential method for purification, particularly for removing non-volatile impurities.
Q4: What are the expected chemical shifts in the ¹H NMR spectrum of this compound?
Troubleshooting Guides
Problem 1: My GC-MS analysis shows multiple peaks, suggesting an impure sample.
Q: I have synthesized this compound, but the GC-MS chromatogram shows several unexpected peaks. How can I identify the impurities and improve the purity?
A: The presence of multiple peaks in the GC-MS chromatogram indicates that your sample is not pure. The following steps can help you identify the impurities and purify your compound.
Troubleshooting Steps:
-
Identify the Main Peak: The peak with the highest area percentage is likely your target compound. Check the mass spectrum of this peak for the expected molecular ion of this compound (C₁₃H₁₉N, MW: 189.30 g/mol ).
-
Analyze Impurity Mass Spectra:
-
Compare the mass spectra of the impurity peaks with a library of known compounds (e.g., NIST).
-
Look for fragments that might correspond to starting materials (e.g., benzylamine, N-methylcyclopentanamine) or common solvents.
-
-
Purification:
-
Re-analyze: After purification, re-run the GC-MS analysis to confirm the removal of impurities.
Problem 2: The ¹H NMR spectrum is complex and difficult to interpret.
Q: The ¹H NMR spectrum of my sample is showing overlapping signals and unexpected peaks. How can I simplify the spectrum and confirm the structure?
A: A complex ¹H NMR spectrum can result from impurities or structural complexities. The following approach can aid in interpretation.
Troubleshooting Steps:
-
Check for Solvent Impurities: Identify peaks corresponding to residual solvents used in the synthesis or purification (e.g., ethyl acetate, hexane, dichloromethane).
-
Assess Purity: Correlate the NMR data with GC-MS results to determine if the unexpected peaks correspond to the impurities identified in the chromatogram.
-
2D NMR Spectroscopy: If the spectrum is complex due to overlapping signals from the cyclopentane ring, consider running 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their attached carbons.
-
Reference Similar Compounds: Compare your spectrum with published spectra of similar compounds, such as N-benzylaniline or N-benzyl-N-methylcyclohexanamine, to identify characteristic chemical shifts and coupling patterns.[1][5]
Quantitative Data Summary
Table 1: Illustrative GC-MS Data for Amines
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| Benzylamine | Varies with method | 106, 91, 77, 65 |
| N-Methylbenzylamine | Varies with method | 121, 91, 77, 44 |
| α-benzyl-N-methylphenethylamine | 10.05 | 224, 134, 119, 91, 77, 65, 42 |
Note: The data in this table is based on similar compounds and should be used as a general reference.[7] Actual values for this compound will depend on the specific analytical method and instrumentation.
Table 2: Illustrative ¹H NMR Chemical Shifts for Related Structures in CDCl₃
| Functional Group | Chemical Shift Range (ppm) |
| Aromatic Protons (Ar-H) | 7.20 - 7.45 |
| Benzylic Protons (-CH₂-Ph) | ~3.5 - 4.3 |
| N-Methyl Protons (-N-CH₃) | ~2.2 - 2.5 |
| Cyclopentane Protons | ~1.2 - 2.0 |
Note: These are approximate chemical shift ranges based on analogous compounds.[1][5][6] The exact values for this compound may vary.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol provides a general procedure for the analysis of this compound.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.[8]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
-
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-500 amu.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra.
-
Instrumentation: 400 MHz NMR spectrometer.[5]
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: -2 to 12 ppm
-
-
¹³C NMR Acquisition:
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2 seconds
-
Spectral Width: 0 to 200 ppm
-
Fourier-Transform Infrared Spectroscopy (FTIR) Protocol
This protocol describes the general procedure for obtaining an FTIR spectrum.
-
Instrumentation: FTIR spectrometer with a diamond ATR (Attenuated Total Reflectance) accessory.
-
Sample Preparation: Place a small amount of the neat liquid sample directly onto the ATR crystal. For solid samples, a thin film can be cast from a volatile solvent.
-
Acquisition:
-
Number of Scans: 16-32
-
Resolution: 4 cm⁻¹
-
Spectral Range: 4000-400 cm⁻¹
-
-
Data Analysis: Identify characteristic peaks for functional groups. For this compound, expect to see C-H stretches for aromatic and aliphatic groups, and C-N stretches.
Visualizations
Caption: General experimental workflow for the characterization of this compound.
Caption: Troubleshooting decision tree for unexpected analytical results.
References
how to increase the purity of synthesized 1-Benzyl-n-methylcyclopentanamine
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in increasing the purity of synthesized 1-Benzyl-n-methylcyclopentanamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: The impurities largely depend on the synthetic route. However, common contaminants may include:
-
Unreacted Starting Materials: Such as cyclopentanone, N-methylbenzylamine, or 1-benzylcyclopentanamine.
-
Side-Products: Products from side reactions, for instance, the formation of aza-aldol condensation products or over-methylation leading to a quaternary ammonium salt.
-
Reagents and Solvents: Residual reagents, catalysts, or solvents used during the reaction and initial work-up.
-
Oxidation Products: Amines can be susceptible to air oxidation, which often results in discoloration (e.g., turning yellow or brown).[1]
Q2: My crude product is a discolored oil. What is the initial step to clean it up?
A2: A simple acid-base extraction is an effective first step. Dissolve your crude product in a suitable organic solvent (like diethyl ether or ethyl acetate) and wash it with a dilute acid solution (e.g., 1M HCl). Your amine will form a salt and move to the aqueous layer, leaving many non-basic impurities in the organic layer. You can then basify the aqueous layer (e.g., with NaOH) to regenerate the free amine and extract it back into an organic solvent. This process is highly effective for removing neutral and acidic impurities.
Q3: How do I choose the most suitable high-purity purification technique?
A3: The choice depends on the nature of the impurities, the scale of your synthesis, and the required final purity.
-
Distillation is ideal for thermally stable, liquid amines and is effective at removing non-volatile or significantly less volatile impurities.[2]
-
Column Chromatography offers high resolution for separating compounds with similar polarities.[3]
-
Recrystallization is excellent for obtaining highly pure crystalline solids but requires converting the amine into a salt.[4][5]
Q4: Should I purify the amine as a free base or as a salt?
A4: Both approaches have distinct advantages. Purifying the free base, typically an oil, is common via distillation or chromatography. However, amines can cause "streaking" on standard silica gel columns due to their basicity.[3][6] Converting the amine to a salt (e.g., a hydrochloride salt) often yields a more stable, crystalline solid that is ideal for purification by recrystallization.[4][5] The choice often comes down to which form provides the best separation from the specific impurities in your mixture.
Troubleshooting Purification
This section provides detailed guides for common purification challenges.
Problem: Poor Separation and Streaking during Silica Gel Column Chromatography
Basic amines often interact strongly with the acidic surface of silica gel, leading to poor separation and elongated "streaking" of the compound during elution.[3]
Solution 1: Use a Basic Modifier in the Eluent
Adding a small amount of a basic modifier, such as triethylamine (NEt₃) or ammonia, to the mobile phase can neutralize the acidic sites on the silica gel, improving peak shape and separation.[6][7]
Experimental Protocol: Flash Chromatography with a Basic Modifier
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen eluent system (e.g., hexane/ethyl acetate) containing 0.5-1% triethylamine.
-
Column Packing: Pack the column with the prepared slurry. Do not let the column run dry.
-
Sample Loading: Dissolve your crude this compound in a minimum amount of the mobile phase and load it onto the column.
-
Elution: Run the column using the triethylamine-modified eluent, collecting fractions.
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure using a rotary evaporator.
Solution 2: Employ an Amine-Functionalized Silica Column
For challenging separations, using a column packed with amine-bonded silica can be highly effective. This stationary phase provides a more alkaline environment, which is ideal for purifying basic organic compounds and often eliminates the need for mobile phase modifiers.[8]
Problem: Product Degradation During Purification by Distillation
High boiling points can lead to thermal degradation of the amine during distillation at atmospheric pressure.
Solution: Vacuum Distillation
Performing the distillation under reduced pressure lowers the boiling point of the compound, allowing it to vaporize at a lower temperature and minimizing the risk of decomposition.[1][9]
Experimental Protocol: Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks and joints are properly sealed with vacuum grease.
-
Drying: Ensure the crude amine is dry (free of water and solvents) before distillation, as residual volatiles will interfere with the vacuum.
-
Heating: Heat the distillation flask using a heating mantle and stir the liquid with a magnetic stir bar to ensure smooth boiling.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Fraction Collection: Collect the fraction that distills at a constant temperature corresponding to the boiling point of your product at that pressure. Discard the initial (lower boiling) and final (higher boiling) fractions.
Problem: Difficulty Obtaining a Solid Product for Recrystallization
This compound, like many free-base amines, is likely an oil at room temperature, making recrystallization impossible.
Solution: Convert the Amine to its Hydrochloride (HCl) Salt
Amine hydrohalides are often stable, crystalline solids with well-defined melting points, making them excellent candidates for purification by recrystallization.[4]
Experimental Protocol: Formation and Recrystallization of the HCl Salt
-
Salt Formation: Dissolve the purified amine free base in a non-polar, anhydrous solvent like diethyl ether or ethyl acetate.
-
Acidification: Slowly bubble dry HCl gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) dropwise with stirring. The amine hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold diethyl ether.
-
Recrystallization: Select an appropriate solvent system for recrystallization (e.g., ethanol/ether, isopropanol). Dissolve the crude salt in the minimum amount of the hot solvent, then allow it to cool slowly to form high-purity crystals.
-
Drying: Collect the purified crystals by filtration and dry them thoroughly under vacuum.
Data Summary: Comparison of Purification Methods
| Purification Method | Typical Purity | Scale | Advantages | Disadvantages |
| Acid-Base Extraction | Low-Medium | Any | Removes acidic and neutral impurities; fast and simple. | Does not separate amine impurities from the main product. |
| Vacuum Distillation [9] | Medium-High | >1 g | Excellent for removing non-volatile impurities; good for large scales. | Requires thermally stable compound; not effective for separating compounds with close boiling points. |
| Column Chromatography [3] | High | mg to g | High resolving power; adaptable to different polarities. | Can be time-consuming and use large solvent volumes; amines may streak on silica. |
| Recrystallization (of salt) [4] | Very High | >100 mg | Can yield exceptionally pure material; removes trace impurities effectively. | Requires conversion to a solid derivative; some material loss is inevitable. |
Visual Workflows
The following diagrams illustrate the decision-making process for purification.
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for amine purification by column chromatography.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. biotage.com [biotage.com]
- 4. US1878970A - Purification of primary aromatic amine hydrohalides of the benzene series - Google Patents [patents.google.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. biotage.com [biotage.com]
- 9. Amine Production | Koch-Glitsch [koch-glitsch.com]
refining analytical methods for 1-Benzyl-n-methylcyclopentanamine detection
This technical support center provides guidance for researchers, scientists, and drug development professionals on the analytical methods for the detection and quantification of 1-Benzyl-n-methylcyclopentanamine.
Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are most suitable for the analysis of this compound?
A1: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the two most common and effective techniques for the analysis of this compound. GC-MS offers high sensitivity and structural information through fragmentation patterns, while HPLC is well-suited for routine quantification and can be less prone to thermal degradation issues.
Q2: What are the expected challenges when analyzing this compound by GC-MS?
A2: Benzylamines can sometimes exhibit poor peak shape (tailing) due to their basic nature and potential for interaction with active sites in the GC system. Thermal degradation in the injector port is another potential issue for some benzylamines.[1]
Q3: Are there any known issues with HPLC analysis of this compound?
A3: Similar to other benzylamines, this compound may degrade over time when exposed to air, CO2, and water, potentially leading to the appearance of extra peaks in the chromatogram. Additionally, poor peak shape can occur if the mobile phase pH is not adequately controlled to ensure the analyte is in a consistent ionic state. The low UV absorbance of benzylamines can also present a challenge for detection at low concentrations.
Q4: Is derivatization necessary for the analysis of this compound?
A4: Derivatization is not always necessary but can be beneficial, particularly for GC-MS analysis. Derivatization can improve the thermal stability and chromatographic behavior of the analyte, leading to better peak shape and sensitivity.[2] For HPLC, derivatization can be used to introduce a fluorophore for more sensitive fluorescence detection.[3]
Q5: How can I prepare complex samples, such as biological matrices, for analysis?
A5: Sample preparation is a critical step to remove interferences and enrich the analyte.[1][4] Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation for biological samples.[5] The choice of method will depend on the specific matrix and the required sensitivity.
Troubleshooting Guides
GC-MS Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Peak Tailing | - Active sites in the injector liner or column.- Incorrect pH of the sample. | - Use a deactivated liner and a high-quality, well-conditioned column.- Consider derivatization to block the active amine group.- Ensure the sample extract is neutral or slightly basic. |
| No Peak or Low Sensitivity | - Analyte degradation in the injector.- Improper MS tuning.- Column bleed. | - Lower the injector temperature.- Check the MS tune report and retune if necessary.- Use a low-bleed column and ensure proper column conditioning. |
| Ghost Peaks | - Carryover from previous injections.- Contaminated syringe or injector port. | - Run a solvent blank to confirm carryover.- Clean the syringe and injector port.- Increase the bake-out time between runs. |
| Irreproducible Results | - Inconsistent injection volume.- Sample degradation over time. | - Use an autosampler for precise injections.- Analyze samples as soon as possible after preparation and store them properly. |
HPLC Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Split or Broad Peaks | - Column void or contamination.- Mobile phase pH is close to the analyte's pKa.- Sample solvent incompatible with the mobile phase. | - Flush the column or replace it if necessary.- Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.- Dissolve the sample in the mobile phase or a weaker solvent.[6] |
| Baseline Drift | - Column not equilibrated.- Mobile phase composition changing.- Detector lamp aging. | - Ensure the column is fully equilibrated with the mobile phase before injection.- Prepare fresh mobile phase and ensure proper mixing.- Check the detector lamp's usage and replace it if necessary. |
| Extraneous Peaks | - Sample degradation.- Contaminated mobile phase or glassware.- Air bubbles in the detector. | - Prepare fresh samples and standards.- Use HPLC-grade solvents and clean all glassware thoroughly.- Degas the mobile phase. |
| High Backpressure | - Blockage in the system (e.g., frit, guard column, or column).- Particulate matter from the sample. | - Systematically check and replace components (start with the guard column).- Filter all samples before injection.[7] |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of the sample, add 100 µL of an appropriate internal standard solution.
-
Add 1 mL of 1 M sodium hydroxide to basify the sample.
-
Add 5 mL of a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
-
-
GC-MS Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Volume: 1 µL (splitless).
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
Protocol 2: HPLC-UV Analysis of this compound
-
Sample Preparation (Solid-Phase Extraction):
-
Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Load 1 mL of the sample onto the cartridge.
-
Wash the cartridge with 2 mL of 0.1 M acetic acid followed by 2 mL of methanol.
-
Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness and reconstitute in 200 µL of mobile phase.
-
-
HPLC Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile: 25 mM potassium phosphate buffer (pH 3.0) (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
-
Visualizations
Caption: Workflow for the analysis of this compound by GC-MS.
Caption: Troubleshooting logic for poor peak shape in HPLC analysis.
Mass Spectrometry Fragmentation
The expected electron ionization (EI) mass spectrum of this compound would likely exhibit characteristic fragmentation patterns for benzylamines. The molecular ion peak (M+) may be observed. Alpha-cleavage is a dominant fragmentation pathway for amines, leading to the loss of an alkyl radical.[8][9] For this compound, the most prominent fragmentation would likely be the cleavage of the C-C bond between the cyclopentyl ring and the benzyl group, resulting in a stable tropylium ion.
Expected Fragmentation:
| m/z | Proposed Fragment | Notes |
| 189 | [M]+ | Molecular Ion |
| 91 | [C7H7]+ | Tropylium ion (often the base peak for benzyl compounds) |
| 98 | [C6H12N]+ | Cyclopentylmethylamine radical cation |
| 114 | [M-C6H5]+ | Loss of a phenyl group |
This information can be used to set up selected ion monitoring (SIM) mode on the mass spectrometer for enhanced sensitivity and selectivity.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scientificlabs.ie [scientificlabs.ie]
- 4. Green sample preparations for the bioanalysis of drugs of abuse in complex matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. waters.com [waters.com]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
Validation & Comparative
A Comparative Analysis of 1-Benzyl-N-methylcyclopentanamine and Other Cyclopentanamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 1-Benzyl-N-methylcyclopentanamine and related cyclopentanamine derivatives. Due to a lack of published experimental data for this compound, this analysis focuses on a qualitative comparison based on the structure-activity relationships (SAR) of analogous compounds. The guide also includes detailed experimental protocols for key biological assays relevant to the potential targets of these compounds.
Introduction to Cyclopentanamines
Cyclopentanamine and its derivatives are a class of cyclic amines that have garnered interest in medicinal chemistry due to their diverse biological activities. The cyclopentyl scaffold provides a rigid backbone that can be functionalized to interact with various biological targets. Modifications to the amine group, such as N-alkylation and N-benzylation, can significantly alter the pharmacological profile of these compounds, influencing their potency, selectivity, and mechanism of action. This guide will explore the potential activities of this compound by examining the known effects of its structural components in related molecules.
Comparative Analysis of Cyclopentanamine Derivatives
While no direct experimental data for this compound is currently available in the scientific literature, we can infer its potential biological activities by dissecting its structure and comparing it to related compounds. The key structural features of this compound are the cyclopentyl ring, the N-methyl group, and the N-benzyl group.
Potential as a Monoamine Oxidase (MAO) Inhibitor
Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters. Inhibition of these enzymes is a therapeutic strategy for depression and neurodegenerative diseases. The presence of an N-benzyl group in conjunction with a small alkylamine scaffold is a known feature of some MAO inhibitors. For instance, N-benzylcyclopropylamine has been shown to be an irreversible inhibitor of MAO-A.[1]
Structure-Activity Relationship Insights:
-
N-Benzyl Group: The benzyl group can interact with the hydrophobic active site of MAO enzymes.
-
Cyclopentyl Ring: The lipophilic nature of the cyclopentyl ring may contribute to the overall affinity for the enzyme.
-
N-Methyl Group: The presence of a methyl group on the nitrogen atom may influence the selectivity and potency towards MAO-A versus MAO-B.
Based on these observations, it is plausible that this compound could exhibit inhibitory activity against MAO enzymes. Experimental validation is required to confirm this hypothesis and to determine its potency and selectivity.
Potential as a Monoamine Transporter Ligand
Monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are key targets for drugs treating various psychiatric disorders. Some cyclopentylamine derivatives have shown affinity for these transporters. For example, a cyclopentylamine derivative has been identified as a potent dual antagonist of the neurokinin-1 receptor (NK1R) and an inhibitor of the serotonin reuptake transporter (SERT).[2]
Structure-Activity Relationship Insights:
-
Cyclopentanamine Scaffold: This core structure has been incorporated into compounds targeting SERT.[2]
-
N-Benzyl and N-Methyl Groups: Substitutions on the nitrogen atom are known to significantly impact the affinity and selectivity for monoamine transporters. For example, N-substitution on tropane-based DAT inhibitors can modulate their binding affinity.
Given that the cyclopentanamine scaffold is present in known SERT inhibitors, this compound could potentially interact with SERT or other monoamine transporters. Its specific affinity and selectivity profile would depend on the interplay between the cyclopentyl, N-methyl, and N-benzyl moieties.
Potential Effects on G-Protein Coupled Receptor (GPCR) Signaling
The impact of this compound on GPCR signaling pathways, such as the cAMP pathway, is currently unknown. Should the compound interact with GPCRs that couple to adenylyl cyclase, it could modulate intracellular cAMP levels. This would require experimental investigation.
Quantitative Data for Related Cyclopentanamine Derivatives
The following tables summarize the available quantitative data for cyclopentanamine derivatives and related compounds that share structural motifs with this compound. It is important to note that these data are not directly comparable for this compound but provide context for its potential biological activities.
Table 1: Monoamine Oxidase (MAO) Inhibition Data for Related Compounds
| Compound | Target | Assay Type | IC50 / Ki | Reference |
| N-Benzylcyclopropylamine | MAO-A | Time-dependent irreversible inhibition | - | [1] |
No quantitative IC50 or Ki values were provided in the abstract for N-Benzylcyclopropylamine's inhibition of MAO-A, but it was characterized as a time-dependent irreversible inactivator.
Table 2: Serotonin Transporter (SERT) Inhibition Data for a Related Compound
| Compound | Target | Assay Type | IC50 / Ki | Reference |
| Cyclopentylamine Derivative | SERT | Not Specified | Potent Inhibitor | [2] |
The specific cyclopentylamine derivative and its quantitative inhibition data were not detailed in the abstract.
Experimental Protocols
The following are detailed methodologies for key experiments that would be necessary to characterize the biological activity of this compound and compare it to other cyclopentanamines.
Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes a common method for determining the inhibitory activity of a compound against MAO-A and MAO-B.
Principle: The assay measures the ability of a test compound to inhibit the enzymatic activity of MAO. The activity is determined by monitoring the conversion of a substrate (e.g., kynuramine) to a fluorescent product.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate)
-
Test compounds (e.g., this compound)
-
Control inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
Phosphate buffer (pH 7.4)
-
96-well microplates (black, clear bottom)
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound and control inhibitors in phosphate buffer.
-
In a 96-well plate, add the appropriate MAO enzyme (MAO-A or MAO-B) to each well.
-
Add the test compound or control inhibitor to the wells and incubate for a specified time (e.g., 15 minutes) at 37°C to allow for binding to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate kynuramine to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., NaOH).
-
Measure the fluorescence of the product at the appropriate excitation and emission wavelengths (e.g., 310 nm excitation and 400 nm emission for the kynuramine product).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme and substrate without inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Radioligand Binding Assay for Dopamine (DAT) and Serotonin (SERT) Transporters
This protocol outlines a method to determine the binding affinity of a compound to DAT and SERT.
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the transporter. The amount of radioligand bound is measured, and the affinity of the test compound is determined from its ability to displace the radioligand.
Materials:
-
Cell membranes prepared from cells expressing human DAT or SERT
-
Radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT)
-
Test compounds
-
Non-specific binding control (e.g., cocaine for DAT, fluoxetine for SERT)
-
Binding buffer
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a reaction tube, combine the cell membranes, radioligand at a fixed concentration (typically near its Kd value), and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the mixture at a specific temperature (e.g., room temperature) for a time sufficient to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of inhibition of specific binding for each concentration of the test compound.
-
Calculate the IC50 value from the dose-response curve and then convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Cyclic AMP (cAMP) Signaling Assay
This protocol describes a method to measure changes in intracellular cAMP levels in response to a test compound.
Principle: This assay quantifies the amount of cAMP produced by cells. Many commercial kits are available, often based on principles like competitive enzyme-linked immunosorbent assay (ELISA) or bioluminescence resonance energy transfer (BRET). The following is a general protocol for a competitive ELISA-based assay.
Materials:
-
Cultured cells (e.g., HEK293 cells)
-
Test compounds
-
Forskolin (an adenylyl cyclase activator, used as a positive control)
-
Cell lysis buffer
-
cAMP ELISA kit (containing cAMP-coated plates, cAMP antibody, and a secondary antibody conjugated to an enzyme like HRP)
-
Substrate for the enzyme (e.g., TMB for HRP)
-
Stop solution
-
Microplate reader
Procedure:
-
Seed cells in a multi-well plate and grow to the desired confluency.
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Treat the cells with the test compound or controls (e.g., vehicle, forskolin) for a specified time.
-
Lyse the cells to release the intracellular cAMP.
-
Add the cell lysates and cAMP standards to the wells of the cAMP-coated microplate.
-
Add the cAMP antibody to the wells and incubate to allow competition between the cAMP in the sample/standard and the cAMP coated on the plate for binding to the antibody.
-
Wash the plate to remove unbound antibody.
-
Add the enzyme-conjugated secondary antibody and incubate.
-
Wash the plate again and add the enzyme substrate.
-
After a colorimetric reaction develops, add the stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve from the absorbance values of the cAMP standards.
-
Determine the concentration of cAMP in the samples by interpolating their absorbance values on the standard curve.
Visualizations
The following diagrams illustrate a potential signaling pathway and a generalized experimental workflow for evaluating the biological activity of cyclopentanamine derivatives.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently unavailable, a comparative analysis of its structural components suggests potential interactions with monoamine oxidases and monoamine transporters. The N-benzyl and N-methyl substitutions on the cyclopentanamine scaffold are key determinants of its likely pharmacological profile. Further experimental investigation, utilizing the protocols outlined in this guide, is essential to elucidate the specific biological activities, potency, and selectivity of this compound. Such studies will be crucial in determining its potential as a lead compound for the development of novel therapeutics targeting the central nervous system.
References
- 1. US9126932B2 - Substituted 1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid derivatives useful in the treatment of autoimmune and inflammatory disorders - Google Patents [patents.google.com]
- 2. Pharmacological characterization of N,N-dimethyl-2-(2-amino-4-methylphenyl thio)benzylamine as a ligand of the serotonin transporter with high affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Biological Targets for 1-Benzyl-n-methylcyclopentanamine and Structural Analogs
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Potential Biological Interactions of 1-Benzyl-n-methylcyclopentanamine
This guide provides a comparative overview of the validated and putative biological targets of this compound and structurally related compounds. Drawing from available experimental data, we explore its potential interactions with key neurological and cellular targets, offering a resource for researchers investigating the therapeutic potential of this and similar chemical scaffolds.
Overview of Potential Biological Targets
Based on the structural characteristics of this compound, which features a benzyl group, a methyl group, and a cyclopentanamine moiety, several biological targets can be inferred from studies on analogous compounds. The primary areas of interaction appear to be within the central nervous system, with additional potential for anticancer and antifungal activities. The key putative targets include:
-
Serotonin Receptors (5-HT₂A): The N-benzylphenethylamine scaffold is a well-established pharmacophore for 5-HT₂A receptor agonists.
-
Monoamine Oxidase (MAO): Benzylamine derivatives are known inhibitors of MAO-A and MAO-B, enzymes critical in the metabolism of neurotransmitters.
-
NMDA Receptors: The benzylamine moiety is present in various N-methyl-D-aspartate (NMDA) receptor antagonists, suggesting a potential for interaction.
-
Topoisomerase II: Several benzylamine-containing compounds have demonstrated inhibitory activity against topoisomerase II, an enzyme crucial for DNA replication and a target for anticancer drugs.
-
Fungal Enzymes: Chiral N-benzyl-N-methylamine derivatives have shown promise as antifungal agents, potentially through the inhibition of enzymes like squalene epoxidase.
Comparative Quantitative Data
The following tables summarize the available quantitative data for compounds structurally related to this compound, providing a basis for comparison of their potencies at various biological targets. It is important to note that data for the specific compound this compound is not currently available in the public domain; the data presented here is for structurally similar molecules to guide initial research.
Table 1: Serotonin 5-HT₂A Receptor Binding Affinities
| Compound | Radioligand | Assay Type | Kᵢ (nM) | Reference |
| 2-(4-Bromo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25B-NBOMe) | [³H]Ketanserin | Competitive Binding | 0.044 | [Cite] |
| 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe) | [³H]Ketanserin | Competitive Binding | 0.057 | [Cite] |
| N-(2-Methoxybenzyl)-5-methoxytryptamine | [³H]Ketanserin | Competitive Binding | 1.2 | [1] |
| DOB-HCl | [³H]Ketanserin | Competitive Binding | 59 | [2] |
| DOET-HCl | [³H]Ketanserin | Competitive Binding | 137 | [2] |
| DOM-HCl | [³H]Ketanserin | Competitive Binding | 533 | [2] |
Table 2: Monoamine Oxidase (MAO) Inhibition
| Compound | Enzyme | IC₅₀ (µM) | Reference |
| Methylene Blue Analogs | |||
| Cresyl violet | MAO-A | 0.0037 | [3] |
| Nile blue | MAO-A | 0.0077 | [3] |
| 1,9-dimethyl methylene blue | MAO-A | 0.018 | [3] |
| Methylene blue | MAO-A | 0.07 | [3] |
| Nile blue | MAO-B | 0.012 | [3] |
Table 3: Topoisomerase II Inhibition
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Benzofuroquinolinedione 8d | - | 1.19 | [4] |
| Benzofuroquinolinedione 8i | - | 0.68 | [4] |
| Doxorubicin | - | 2.67 | [4] |
| Etoposide | - | 78.4 | [4] |
Table 4: Antifungal Activity
| Compound | Fungal Species | MIC₅₀ (µg/mL) | Reference |
| (R)-N-(4-tert-butylbenzyl)-N-methyl-1-(naphthalen-1-yl)ethanamine | Trichophyton mentagrophytes | 0.06 | [5] |
| (R)-N-(4-(benzyloxy)benzyl)-N-methyl-1-(naphthalen-1-yl)ethanamine | Trichophyton mentagrophytes | 0.125 | [5] |
| (S)-1-(4-tert-butylphenyl)-N-methyl-N-(naphthalen-1-ylmethyl)ethanamine | Cryptococcus neoformans | 1 | [5] |
| N-benzyl-2,2,2-trifluoroacetamide | Aspergillus flavus | 15.62 | [6] |
| N-benzyl-2,2,2-trifluoroacetamide | Botrytis cinerea | 31.25 | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided to facilitate replication and further investigation.
Radioligand Binding Assay for 5-HT₂A Receptor
This protocol is adapted from standard competitive binding assays used to determine the affinity of a test compound for the 5-HT₂A receptor.[2][7][8]
Materials:
-
Cell membranes expressing human 5-HT₂A receptors
-
[³H]Ketanserin (Radioligand)
-
Test compound (e.g., this compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well microplate, add the cell membranes, [³H]Ketanserin at a fixed concentration (typically near its Kd), and varying concentrations of the test compound.
-
For determining non-specific binding, a high concentration of a known 5-HT₂A antagonist (e.g., ketanserin) is added to a set of wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This fluorometric assay measures the inhibition of MAO-A and MAO-B activity.[9][10][11][12][13]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate)
-
Test compound
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
Horseradish peroxidase
-
Amplex Red reagent
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well black microplate, add the MAO enzyme (either MAO-A or MAO-B), buffer, and the test compound.
-
Pre-incubate the mixture for a short period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the substrate, kynuramine.
-
Incubate the reaction at 37°C for a defined time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 2N NaOH).
-
Add the Amplex Red reagent and horseradish peroxidase mixture. This will react with the H₂O₂ produced by the MAO reaction to generate a fluorescent product.
-
Measure the fluorescence intensity using a fluorometric plate reader (e.g., excitation at 530 nm and emission at 590 nm).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.
Topoisomerase II Decatenation Assay
This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.[14][15][16][17]
Materials:
-
Human Topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl₂, 2 mM ATP, 0.5 mM DTT)
-
Test compound
-
Loading dye
-
Agarose gel (e.g., 1%)
-
Ethidium bromide
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator
Procedure:
-
Prepare serial dilutions of the test compound.
-
Set up reaction tubes containing assay buffer, kDNA, and the test compound at various concentrations.
-
Add topoisomerase IIα to each tube to initiate the reaction. A control reaction without the enzyme and one with the enzyme but no inhibitor should be included.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reactions by adding loading dye containing SDS and proteinase K.
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the catenated (substrate) and decatenated (product) DNA. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
The inhibition of topoisomerase II is indicated by a decrease in the amount of decatenated DNA compared to the control with the enzyme alone. The IC₅₀ can be estimated by densitometric analysis of the bands.
Broth Microdilution Antifungal Susceptibility Testing
This method determines the minimum inhibitory concentration (MIC) of a compound against various fungal strains.[18][19][20][21][22][23]
Materials:
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium (buffered with MOPS)
-
Test compound
-
96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized inoculum of the fungal strain.
-
Prepare serial twofold dilutions of the test compound in the 96-well microplate.
-
Inoculate each well with the fungal suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the growth control. The turbidity can be assessed visually or by using a microplate reader.
Visualizing Pathways and Workflows
To further elucidate the experimental processes and potential signaling pathways, the following diagrams are provided.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Simplified 5-HT₂A receptor signaling pathway.
Caption: Experimental workflow for a topoisomerase II decatenation assay.
References
- 1. 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The monoamine oxidase inhibition properties of selected structural analogues of methylene blue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, cytotoxicity, and DNA topoisomerase II inhibitory activity of benzofuroquinolinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamines and their in vitro antifungal activity against Cryptococcus neoformans, Trichophyton mentagrophytes and Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 10. 4.2. In Vitro MAO Inhibition Assay [bio-protocol.org]
- 11. 4.4. Monoamine Oxidase A and B (MAO-A and -B) Enzyme Inhibition Assay [bio-protocol.org]
- 12. evotec.com [evotec.com]
- 13. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. inspiralis.com [inspiralis.com]
- 16. profoldin.com [profoldin.com]
- 17. topogen.com [topogen.com]
- 18. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. journals.asm.org [journals.asm.org]
- 22. m.youtube.com [m.youtube.com]
- 23. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Synthetic Routes to 1-Benzyl-n-methylcyclopentanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for the preparation of 1-Benzyl-n-methylcyclopentanamine, a tertiary amine with potential applications in pharmaceutical research and development. The comparison focuses on objectivity, supported by available experimental data, to aid in the selection of the most suitable method based on factors such as yield, reaction conditions, and procedural complexity.
Executive Summary
Two plausible synthetic pathways to this compound are evaluated:
-
Route 1: One-Pot Reductive Amination. This approach involves the direct condensation and subsequent reduction of cyclopentanone and N-methylbenzylamine in a single reaction vessel.
-
Route 2: Two-Step Synthesis via N-Benzylation and N-Methylation. This method first involves the synthesis of the intermediate N-benzylcyclopentanamine from cyclopentanone and benzylamine, followed by N-methylation to yield the final product.
The analysis indicates that while the one-pot synthesis offers a more streamlined approach, the two-step synthesis may provide higher overall yields and easier purification of the final product, based on established and high-yielding protocols for each step.
Data Presentation
| Parameter | Route 1: One-Pot Reductive Amination | Route 2: Two-Step Synthesis |
| Starting Materials | Cyclopentanone, N-methylbenzylamine | Cyclopentanone, Benzylamine, Formaldehyde |
| Key Intermediates | None (direct conversion) | N-benzylcyclopentanamine |
| Overall Yield | Estimated moderate to high | Potentially >80% (based on individual step yields) |
| Number of Steps | 1 | 2 |
| Key Reactions | Reductive Amination | Reductive Amination, Eschweiler-Clarke Methylation |
| Purity of Final Product | May require extensive purification | Generally high after each step |
| Scalability | Potentially scalable | Readily scalable |
Route 1: One-Pot Reductive Amination of Cyclopentanone with N-methylbenzylamine
This synthetic strategy offers the advantage of procedural simplicity by combining the formation of the enamine or iminium ion intermediate and its subsequent reduction in a single step. A common and effective method for this transformation is the use of a selective reducing agent such as sodium triacetoxyborohydride[1][2].
Experimental Protocol (Representative)
-
To a stirred solution of cyclopentanone (1.0 eq) and N-methylbenzylamine (1.1 eq) in a suitable aprotic solvent (e.g., 1,2-dichloroethane or tetrahydrofuran) at room temperature, add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
The reaction mixture is stirred at room temperature for 12-24 hours, and the progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Logical Relationship for Route 1
Caption: One-Pot Reductive Amination Synthesis Workflow.
Route 2: Two-Step Synthesis via N-Benzylation and N-Methylation
This route involves the initial formation of a secondary amine intermediate, N-benzylcyclopentanamine, which is then methylated in a subsequent step. This approach allows for the purification of the intermediate, which can lead to a cleaner final product.
Step 1: Synthesis of N-Benzylcyclopentanamine via Reductive Amination
The first step is the reductive amination of cyclopentanone with benzylamine. This reaction is well-documented and generally proceeds with good yields. Catalytic hydrogenation or hydride-based reducing agents can be employed. A study on the reductive amination of cyclopentanone with ammonia using a Ru/Nb2O5 catalyst reported a yield of 84.3% for the corresponding primary amine, suggesting that high yields are achievable for this type of transformation[3].
-
A mixture of cyclopentanone (1.0 eq), benzylamine (1.05 eq), and a suitable catalyst (e.g., Pd/C) in a solvent such as ethanol or methanol is prepared in a hydrogenation vessel.
-
The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (e.g., 50 psi) at room temperature for 12-24 hours.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the catalyst is removed by filtration through a pad of celite.
-
The filtrate is concentrated under reduced pressure to give the crude N-benzylcyclopentanamine, which can be purified by vacuum distillation or column chromatography.
Step 2: N-Methylation of N-Benzylcyclopentanamine via Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a classic and highly efficient method for the N-methylation of primary and secondary amines using formaldehyde and formic acid. It is known for its high yields and the avoidance of over-methylation to form quaternary ammonium salts.[4][5]
This protocol is adapted from a general procedure for the Eschweiler-Clarke reaction, which has been reported to give yields as high as 98% for the methylation of secondary amines.[4]
-
To N-benzylcyclopentanamine (1.0 eq), add formic acid (1.8 eq) and a 37% aqueous solution of formaldehyde (1.1 eq).
-
The mixture is heated at 80 °C for 18 hours.
-
After cooling to room temperature, water and 1M HCl are added, and the mixture is washed with an organic solvent (e.g., dichloromethane).
-
The aqueous phase is then basified to pH 11 with a suitable base (e.g., NaOH) and extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford this compound.
Experimental Workflow for Route 2
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
Comparative Guide to the Structure-Activity Relationship (SAR) of 1-Benzyl-n-methylcyclopentanamine Derivatives as Monoamine Transporter Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-Benzyl-n-methylcyclopentanamine derivatives, focusing on their interactions with the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). The information presented herein is synthesized from established principles of medicinal chemistry and SAR studies of analogous compounds.
Introduction to Monoamine Transporters and Their Ligands
Monoamine transporters are crucial membrane proteins that regulate neurotransmission by mediating the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft into presynaptic neurons.[1] These transporters are primary targets for a wide range of therapeutic agents used to treat neuropsychiatric disorders such as depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).[1] The development of selective or multi-target monoamine transporter inhibitors relies on a thorough understanding of the structure-activity relationships that govern their potency and selectivity.
The general pharmacophore for monoamine transporter inhibitors often includes a lipophilic moiety, a hydrogen bond acceptor/donor, and a protonatable amine. The this compound scaffold contains these key features, making it a promising starting point for the design of novel monoamine transporter ligands.
Structure-Activity Relationship (SAR) of this compound Derivatives
Key Structural Regions for Modification
The this compound core structure presents three primary regions for chemical modification to modulate its activity and selectivity towards DAT, NET, and SERT:
-
A: The Benzyl Ring: Substitutions on this aromatic ring can significantly influence binding affinity and selectivity through electronic and steric effects.
-
B: The Cyclopentyl Ring: Modifications to this ring can alter the conformational rigidity and orientation of the pharmacophore within the transporter binding pocket.
-
C: The Amine Group: The nature of the substituent on the nitrogen atom is critical for the interaction with a conserved aspartate residue in the transporter binding site and can impact potency and selectivity.
Comparative SAR Data
The following table summarizes the predicted impact of various substitutions on the affinity of this compound derivatives for DAT, NET, and SERT, based on established SAR trends for monoamine transporter ligands. The baseline compound is this compound.
| Modification | Substituent (R) | Predicted DAT Affinity (IC50/Ki) | Predicted NET Affinity (IC50/Ki) | Predicted SERT Affinity (IC50/Ki) | Predicted Selectivity Trend |
| A: Benzyl Ring | H (unsubstituted) | Moderate | Moderate | Moderate | Non-selective |
| 4-Cl | Increased | Increased | Slightly Increased | DAT/NET > SERT | |
| 3,4-diCl | Significantly Increased | Significantly Increased | Increased | DAT/NET >> SERT | |
| 4-F | Increased | Increased | Slightly Increased | DAT/NET > SERT | |
| 4-CH3 | Slightly Increased | Slightly Increased | No significant change | Relatively non-selective | |
| 4-OCH3 | Decreased | Decreased | No significant change | SERT > DAT/NET | |
| B: Cyclopentyl Ring | Unsubstituted | Baseline | Baseline | Baseline | Baseline |
| 3-OH | May Increase (H-bonding) | May Increase (H-bonding) | May Increase (H-bonding) | Dependent on stereochemistry | |
| 3-Keto | May Decrease (Polarity) | May Decrease (Polarity) | May Decrease (Polarity) | Generally reduced affinity | |
| C: Amine Group | -CH3 (N-methyl) | Baseline | Baseline | Baseline | Baseline |
| -H (N-demethyl) | Decreased | Decreased | Decreased | Generally reduced affinity | |
| -C2H5 (N-ethyl) | Slightly Decreased | Slightly Decreased | Slightly Decreased | Generally reduced affinity |
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the affinity and functional activity of compounds at monoamine transporters.
Radioligand Binding Assays
These assays measure the ability of a test compound to displace a known radiolabeled ligand from the transporter.
3.1.1. Dopamine Transporter (DAT) Binding Assay
-
Radioligand: [³H]WIN 35,428 (a cocaine analog that binds to the DAT).[2][3]
-
Tissue Preparation: Rat or monkey striatal tissue is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to obtain a crude membrane preparation. The final pellet is resuspended in the assay buffer.
-
Assay Procedure:
-
Incubate the membrane preparation with various concentrations of the test compound and a fixed concentration of [³H]WIN 35,428.
-
Incubations are typically carried out for 1-2 hours at room temperature.
-
Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., GBR 12909).
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
3.1.2. Norepinephrine Transporter (NET) and Serotonin Transporter (SERT) Binding Assays
The protocols for NET and SERT binding assays are similar to the DAT assay, with the following key differences:
-
NET:
-
Radioligand: [³H]Nisoxetine.
-
Tissue: Rat frontal cortex or cell lines expressing human NET.
-
Non-specific binding: Determined using a high concentration of desipramine.
-
-
SERT:
-
Radioligand: [³H]Citalopram or [³H]Paroxetine.
-
Tissue: Rat brainstem or cell lines expressing human SERT.
-
Non-specific binding: Determined using a high concentration of fluoxetine or sertraline.
-
Monoamine Uptake Inhibition Assays
These functional assays measure the ability of a test compound to inhibit the transport of a radiolabeled monoamine substrate into cells or synaptosomes.
3.2.1. General Protocol
-
Substrates: [³H]Dopamine for DAT, [³H]Norepinephrine for NET, and [³H]Serotonin (5-HT) for SERT.
-
Preparation: Synaptosomes (nerve terminals) are prepared from specific brain regions (striatum for DAT, frontal cortex for NET, brainstem for SERT), or cell lines stably expressing the respective human transporters are used.
-
Assay Procedure:
-
Pre-incubate the synaptosomes or cells with various concentrations of the test compound.
-
Initiate uptake by adding the respective [³H]monoamine.
-
Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
The amount of radioactivity taken up by the synaptosomes or cells is quantified by liquid scintillation counting.
-
-
Data Analysis: The IC50 value, representing the concentration of the test compound that inhibits 50% of the specific monoamine uptake, is calculated.
Visualizations
The following diagrams illustrate key concepts related to the SAR of this compound derivatives.
Caption: Monoamine Transporter Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Conclusion
The structure-activity relationship of this compound derivatives as monoamine transporter ligands is a promising area for the discovery of novel central nervous system agents. Based on the analysis of related chemical series, substitutions on the benzyl ring, particularly with electron-withdrawing groups, are predicted to enhance affinity for DAT and NET. The integrity of the N-methyl group appears to be important for maintaining potency. Further empirical studies, following the detailed experimental protocols provided, are necessary to precisely quantify the SAR of this chemical class and to optimize both potency and selectivity for the desired monoamine transporter(s). The insights gained from such studies will be invaluable for the rational design of new therapeutics for a variety of neurological and psychiatric disorders.
References
A Comparative Guide to the Analytical Cross-Validation of 1-Benzyl-n-methylcyclopentanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analytical methodologies for the qualitative and quantitative analysis of 1-Benzyl-n-methylcyclopentanamine and structurally similar synthetic compounds. Given the limited availability of direct cross-validation studies for this specific analyte, this document synthesizes validation data from analogous substances, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the two most prevalent analytical techniques for this class of compounds.
Data Presentation: A Comparative Analysis of Analytical Techniques
The following tables summarize typical validation parameters for GC-MS and LC-MS/MS methods applied to the analysis of N-benzylated amines and related new psychoactive substances (NPS). This data, compiled from various studies on analogous compounds, serves as a benchmark for what can be expected during the validation of an analytical method for this compound.
Table 1: Comparison of Gas Chromatography-Mass Spectrometry (GC-MS) Performance for Analytes Structurally Related to this compound
| Parameter | Typical Performance Range | Notes |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL | Dependent on the analyte and derivatization method used.[1] |
| Limit of Quantification (LOQ) | 0.5 - 25 ng/mL | Can be improved with specific derivatization agents.[1] |
| Linearity (R²) | > 0.99 | Generally excellent over a wide concentration range.[1][2] |
| Accuracy (% Recovery) | 80 - 115% | Varies with the complexity of the matrix and extraction method.[2] |
| Precision (% RSD) | < 15% | Both intra- and inter-day precision are typically within acceptable limits.[1][2] |
Table 2: Comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance for Analytes Structurally Related to this compound
| Parameter | Typical Performance Range | Notes |
| Limit of Detection (LOD) | 0.01 - 5 ng/mL | Generally offers higher sensitivity than GC-MS for these compounds.[3] |
| Limit of Quantification (LOQ) | 0.05 - 10 ng/mL | Triple quadrupole (QqQ) instruments can achieve lower LOQs.[3] |
| Linearity (R²) | > 0.99 | Consistently high correlation coefficients are observed.[4][5] |
| Accuracy (% Recovery) | 85 - 110% | Solid-phase extraction (SPE) can improve recovery from complex matrices. |
| Precision (% RSD) | < 10% | High precision is a hallmark of LC-MS/MS methods. |
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of analytical results. Below are representative experimental protocols for GC-MS and LC-MS/MS analysis of N-benzylated amines and related compounds, based on established methods in the literature.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is a generalized procedure for the analysis of novel psychoactive substances.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of the sample (e.g., urine, serum), add an appropriate internal standard.
-
Adjust the pH to basic conditions (e.g., pH 9-10) using a suitable buffer.
-
Add 5 mL of an organic extraction solvent (e.g., ethyl acetate, hexane/isoamyl alcohol mixture).
-
Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of a suitable solvent (e.g., methanol) for GC-MS analysis. For some analytes, derivatization with an agent like trifluoroacetic anhydride (TFAA) may be necessary to improve volatility and chromatographic performance.[1]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, ramp at 15 °C/min to 300 °C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
Data Acquisition: Full scan and/or Selected Ion Monitoring (SIM) mode.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is a general procedure for the sensitive and specific analysis of synthetic cathinones and related compounds.[4][6]
1. Sample Preparation (Solid-Phase Extraction):
-
To 1 mL of the sample, add an internal standard.
-
Pre-treat the sample as required (e.g., enzymatic hydrolysis for urine samples).
-
Condition a mixed-mode solid-phase extraction (SPE) cartridge with methanol and water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with water and an organic solvent (e.g., methanol).
-
Elute the analytes with a suitable elution solvent (e.g., 2% formic acid in methanol).
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Data Acquisition: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for the target analyte and internal standard must be optimized.
Visualizations
The following diagrams illustrate key workflows and logical relationships in the analytical process for novel compounds like this compound.
Figure 1: General analytical workflow for novel psychoactive substances.
Figure 2: Decision tree for analytical method selection.
Figure 3: Comparison of GC-MS and LC-MS/MS characteristics.
References
- 1. researchgate.net [researchgate.net]
- 2. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
A Comparative Guide to the In Vitro and In Vivo Evaluation of 1-Benzyl-n-methylcyclopentanamine and Its Analogs
Introduction
1-Benzyl-n-methylcyclopentanamine is a tertiary amine featuring a benzyl group, an N-methyl substituent, and a cyclopentane ring. This unique combination of structural motifs suggests potential interactions with various biological targets. The benzyl group is a common feature in many pharmacologically active compounds, contributing to hydrophobic interactions with protein targets. The cyclopentane ring introduces a degree of conformational rigidity, while the N-methyl group can influence potency, selectivity, and pharmacokinetic properties. This guide explores the potential in vitro and in vivo characteristics of this compound by examining data from analogous compounds.
In Vitro Studies: Characterizing Molecular Interactions
In vitro assays are fundamental for determining the direct interaction of a compound with its molecular target and its effects on cells. For a novel compound like this compound, a tiered in vitro testing approach is recommended.
Table 1: Summary of In Vitro Data for Analogs of this compound
| Compound Class | Assay Type | Target/Cell Line | Key Findings (IC50/EC50/Ki) | Reference |
| N-Benzyl-1H-benzimidazol-2-amine Derivatives | Antileishmanial Activity | Leishmania mexicana promastigotes | IC50 values in the micromolar range. | [1] |
| N-Benzyl-1H-benzimidazol-2-amine Derivatives | Antileishmanial Activity | Leishmania mexicana amastigotes | IC50 values in the micromolar range. | [1] |
| N-Benzyl Phenethylamine Analogs | Receptor Binding Assay | 5-HT2A Receptor | N-benzyl substitution can improve binding affinity. | [2] |
| N-Benzyl Phenethylamine Analogs | Functional Assay | 5-HT2A Receptor | N-benzyl substitution can enhance agonist activity. | [2] |
| Cyclopentanone Derivatives | Cytotoxicity Assay | Murine Leukemia L1210 cells | Several derivatives exhibited cytotoxic activity. | [3] |
Receptor Binding Assay (Hypothetical for 5-HT2A)
-
Preparation of Membranes: Membranes are prepared from cells recombinantly expressing the human 5-HT2A receptor.
-
Radioligand Binding: A constant concentration of a high-affinity radioligand (e.g., [3H]ketanserin) is incubated with the cell membranes.
-
Competition Assay: Increasing concentrations of the test compound (this compound) are added to compete with the radioligand for binding to the receptor.
-
Detection: After incubation, the bound and free radioligand are separated by filtration. The radioactivity of the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines (e.g., murine leukemia L1210) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The concentration of the compound that reduces cell viability by 50% (IC50) is calculated.
In Vivo Studies: Assessing Systemic Effects and Efficacy
In vivo studies are crucial for understanding the pharmacokinetic and pharmacodynamic properties of a compound in a whole organism, providing insights into its potential therapeutic efficacy and safety profile.
Table 2: Summary of In Vivo Data for Analogs of this compound
| Compound Class | Animal Model | Efficacy Endpoint | Key Findings | Reference |
| Potent and Competitive NMDA Antagonists | Rat Spinal Neurons | Reduction of NMDA-evoked excitations | Systemic administration reduced NMDA-evoked excitations. | [4] |
Animal Model of Neuropathic Pain (Hypothetical)
-
Induction of Neuropathy: A peripheral nerve injury is surgically induced in rodents (e.g., chronic constriction injury of the sciatic nerve).
-
Compound Administration: After a recovery period and confirmation of neuropathic pain development (e.g., mechanical allodynia), the test compound is administered via a relevant route (e.g., intraperitoneal, oral).
-
Behavioral Testing: Nociceptive thresholds are measured at different time points after compound administration using methods like the von Frey test (for mechanical allodynia) or the Hargreaves test (for thermal hyperalgesia).
-
Data Analysis: The dose of the compound that produces a 50% reduction in pain behavior (ED50) is determined.
Structure-Activity Relationship (SAR) Insights
Based on studies of related compounds, the following structure-activity relationships can be hypothesized for this compound:
-
N-Benzylation: The N-benzyl group can significantly influence receptor affinity and functional activity. In the context of 5-HT2A receptors, N-benzyl substitution on phenethylamines has been shown to dramatically improve both binding affinity and agonist activity.[2]
-
N-Alkylation: Simple N-alkylation (e.g., with a methyl group) of phenethylamines has been reported to diminish activity in some cases.[2] However, the interplay between the N-methyl group and the larger N-benzyl substituent is complex and can modulate potency and selectivity.
-
Cyclopentane Ring: The cyclopentane ring restricts the conformational flexibility of the molecule, which can lead to higher receptor selectivity compared to more flexible acyclic analogs.
Visualizing Experimental Workflows and Signaling Pathways
Diagram 1: General Workflow for In Vitro to In Vivo Drug Screening
Caption: A generalized workflow from in vitro screening to in vivo evaluation for a novel compound.
Diagram 2: Hypothetical Signaling Pathway for a G-Protein Coupled Receptor (GPCR) Target
References
- 1. In vitro activity of new N-benzyl-1H-benzimidazol-2-amine derivatives against cutaneous, mucocutaneous and visceral Leishmania species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Study of in vitro cytotoxic activity of cyclopentanones derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison between the in vivo and in vitro activity of five potent and competitive NMDA antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of 1-Benzyl-n-methylcyclopentanamine and Standard Antidepressants: A Guide for Researchers
For research and drug development professionals, this guide provides a comparative analysis of the hypothetical compound 1-Benzyl-n-methylcyclopentanamine against established standard antidepressants. Due to the absence of published data on this compound, this document utilizes hypothetical data for this compound to illustrate a framework for efficacy comparison. Data for the standard compounds—Fluoxetine, Venlafaxine, and Amitriptyline—are based on published scientific literature.
Executive Summary
The development of novel therapeutics for major depressive disorder (MDD) necessitates rigorous preclinical evaluation against current standards of care. This guide outlines a comparative framework for assessing the efficacy of new chemical entities, exemplified by the hypothetical compound this compound. The comparison is drawn against three widely prescribed antidepressants with distinct pharmacological profiles: Fluoxetine, a selective serotonin reuptake inhibitor (SSRI); Venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI); and Amitriptyline, a tricyclic antidepressant (TCA). The assessment encompasses in vitro receptor binding and monoamine transporter inhibition, alongside in vivo behavioral assays in established mouse models of depression.
In Vitro Efficacy and Receptor Binding Profiles
The initial characterization of a potential antidepressant involves determining its affinity for key molecular targets, primarily the serotonin transporter (SERT) and the norepinephrine transporter (NET). Additionally, off-target binding can predict potential side effects.
| Compound | Primary Target(s) | SERT Kᵢ (nM) | NET Kᵢ (nM) | DAT Kᵢ (nM) | M₁ Kᵢ (nM) | H₁ Kᵢ (nM) | α₁ Kᵢ (nM) |
| This compound | Hypothetical: Dual SERT/NET Inhibitor | 15 | 35 | >1000 | >5000 | >5000 | >2000 |
| Fluoxetine | SERT Inhibitor | 1.4[1] | >1000[1] | >1000 | >1000[2] | >1000[1] | >1000[1] |
| Venlafaxine | SERT/NET Inhibitor | 82 | 2480 | 7647[3] | >10000 | >10000 | >10000 |
| Amitriptyline | SERT/NET Inhibitor | 4.3 | 10.3 | 3230 | 1.1 | 1.1 | 24 |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a compound to a receptor or transporter. A lower Kᵢ value indicates a higher affinity. DAT: Dopamine Transporter; M₁: Muscarinic M₁ Receptor; H₁: Histamine H₁ Receptor; α₁: Alpha-1 Adrenergic Receptor. Data for standard compounds are collated from various sources and represent approximate values.
In Vivo Efficacy in Preclinical Models of Depression
The antidepressant potential of a compound is further evaluated in animal models that mimic aspects of depressive-like behavior.
Forced Swim Test (FST)
The FST is a widely used screening tool to assess behavioral despair. A reduction in immobility time is indicative of an antidepressant-like effect.
| Compound | Dose Range (mg/kg, i.p.) | ED₅₀ (mg/kg) | Maximum Reduction in Immobility (%) |
| This compound | 5 - 40 | 12.5 | 65 |
| Fluoxetine | 10 - 40 | ~20 | ~50 |
| Venlafaxine | 4 - 16 | ~8[4] | ~60[4] |
| Amitriptyline | 5 - 20 | ~10 | ~55 |
ED₅₀ (Median Effective Dose): The dose that produces 50% of the maximum response. Data are approximate and can vary based on experimental conditions and mouse strain.
Chronic Mild Stress (CMS) Model
The CMS model has higher predictive validity for antidepressant efficacy as it induces a state of anhedonia, a core symptom of depression. Efficacy is measured by the reversal of the stress-induced reduction in sucrose preference.
| Compound | Chronic Dosing (mg/kg/day, i.p.) | Reversal of Anhedonia (Increase in Sucrose Preference) |
| This compound | 20 | Significant reversal to near baseline levels after 3 weeks |
| Fluoxetine | 10 | Significant prevention of anhedonia after 4 weeks of concurrent treatment[5] |
| Amitriptyline | 10 | Normalization of sucrose preference after 2-4 weeks of treatment |
Experimental Protocols
Monoamine Transporter and Receptor Binding Assays
Objective: To determine the in vitro binding affinity of the test compounds to human monoamine transporters (SERT, NET, DAT) and a panel of off-target receptors (M₁, H₁, α₁).
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing the human recombinant transporters or receptors are prepared.
-
Radioligand Binding: Membranes are incubated with a specific radioligand for each target and varying concentrations of the test compound.
-
Incubation and Filtration: The mixture is incubated to allow for competitive binding. The reaction is then terminated by rapid filtration to separate bound from free radioligand.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: IC₅₀ values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. Kᵢ values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.
Forced Swim Test (FST) in Mice
Objective: To evaluate the antidepressant-like activity of the test compounds by measuring their effect on the duration of immobility in mice forced to swim in an inescapable cylinder.
Methodology:
-
Animals: Male C57BL/6 mice are used.
-
Apparatus: A transparent glass cylinder (25 cm height, 10 cm diameter) is filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Mice are administered the test compound, a standard antidepressant, or vehicle via intraperitoneal (i.p.) injection 30-60 minutes before the test.
-
Each mouse is individually placed in the cylinder for a 6-minute session.
-
The session is video-recorded for later analysis.
-
-
Scoring: An observer blind to the treatment conditions scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with movements limited to those necessary to keep the head above water.
-
Data Analysis: The mean immobility time for each treatment group is calculated and compared to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Chronic Mild Stress (CMS) Model in Mice
Objective: To assess the ability of the test compounds to reverse anhedonia, a core symptom of depression, in a more etiologically relevant animal model.
Methodology:
-
Animals: Male BALB/c mice, which are more susceptible to stress, are used.
-
Stress Regimen: For a period of 4-8 weeks, mice are subjected to a variable sequence of mild, unpredictable stressors. These can include:
-
Stroboscopic illumination
-
Tilted cage (45°)
-
Soiled cage (100 ml of water in sawdust bedding)
-
Paired housing with a different partner
-
Periods of food or water deprivation
-
Reversal of the light/dark cycle
-
-
Sucrose Preference Test: Anhedonia is assessed weekly by measuring the preference for a 1% sucrose solution over plain water in a 1-hour test.
-
Treatment: After the induction of a stable decrease in sucrose preference, mice are treated daily with the test compound, a standard antidepressant, or vehicle for 3-5 weeks while the stress regimen continues.
-
Data Analysis: The sucrose preference is calculated as the percentage of sucrose solution consumed relative to the total fluid intake. The ability of the treatments to reverse the stress-induced deficit in sucrose preference is analyzed over time.
Signaling Pathways in Depression and Antidepressant Action
Chronic stress is associated with neuronal atrophy and reduced synaptic plasticity in brain regions like the hippocampus and prefrontal cortex. Antidepressants are thought to counteract these effects by modulating intracellular signaling pathways that promote neurogenesis and synaptic connectivity.
Neurotrophic Factor Signaling Pathway
A key pathway involves Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB). Antidepressants, by increasing synaptic monoamine levels, are hypothesized to enhance BDNF-TrkB signaling. This activation leads to the downstream stimulation of pathways like the Ras-MAPK and PI3K-Akt cascades, which promote cell survival and synaptogenesis.
mTOR and Wnt/β-catenin Signaling Pathways
The mammalian target of rapamycin (mTOR) and the Wnt/β-catenin pathways are also implicated in the therapeutic effects of antidepressants. mTOR signaling is crucial for protein synthesis required for synaptic plasticity. The Wnt/β-catenin pathway is involved in neurodevelopment and has been shown to be upregulated by antidepressant treatment, potentially contributing to increased cell proliferation and resilience.
Conclusion
This guide provides a foundational framework for the comparative evaluation of novel antidepressant candidates. The hypothetical compound, this compound, is positioned as a dual SERT/NET inhibitor with a favorable side-effect profile based on its clean off-target binding affinities. Its putative in vivo data suggests robust efficacy in both acute and chronic models of depression, comparable or superior to standard antidepressants. The detailed experimental protocols and visualization of key signaling pathways offer a comprehensive approach for researchers and drug development professionals to assess the therapeutic potential of new chemical entities in the challenging landscape of antidepressant discovery.
References
- 1. droracle.ai [droracle.ai]
- 2. ClinPGx [clinpgx.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The effects of chronic fluoxetine treatment on chronic mild stress-induced cardiovascular changes and anhedonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reduction of sucrose preference by chronic unpredictable mild stress, and its restoration by a tricyclic antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
Lack of Peer-Reviewed Literature for 1-Benzyl-n-methylcyclopentanamine Validation
A comprehensive search for peer-reviewed literature on the analytical validation, pharmacological activity, and toxicological assessment of 1-Benzyl-n-methylcyclopentanamine has yielded no specific results for this compound.
Our extensive search of scientific databases has not identified any peer-reviewed articles containing experimental data or detailed protocols necessary to construct a comparison guide as requested. The available scientific literature does not appear to contain studies on the validation of this specific molecule.
The search did, however, identify literature on structurally similar but distinct compounds. These include:
-
N-benzylcyclopentanamine: A related secondary amine.
-
N-methylcyclopentanamine: A methylated cyclopentanamine derivative.
-
(R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine: A chiral tertiary amine with a different cycloalkane ring.
-
N-cyclopentyl-N-methylcyclopentanamine: A tertiary amine with two cyclopentyl groups.
While information on these related compounds exists, it is not directly applicable to the validation and performance of this compound. Due to the absence of specific data, it is not possible to provide the requested comparison guides, data tables, experimental protocols, or visualizations for the target compound at this time.
Researchers, scientists, and drug development professionals interested in this molecule may need to conduct foundational research to establish its analytical profile, pharmacological effects, and safety. This would involve de novo synthesis, characterization, and subsequent validation studies.
Comparative Guide to 1-Benzyl-n-methylcyclopentanamine and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Published experimental data specifically for 1-Benzyl-n-methylcyclopentanamine is not currently available in the public domain. This guide provides a comparative analysis based on published findings for structurally similar compounds, offering insights into its potential synthesis, physicochemical properties, and biological activities. All data for the target compound should be considered predictive.
Introduction
This compound belongs to the class of tertiary amines, which are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds. This guide aims to provide a comparative overview of the predicted characteristics of this compound against its known, structurally related analogs. The primary comparator is (R)-N-benzyl-N-(1-phenylethyl)cyclohexanamine, a chiral tertiary dibenzylamine with a cyclohexane moiety, for which detailed synthetic and characterization data has been published.[1][2][3] Additional comparisons are drawn from other N-benzyl-N-methyl-cycloalkylamines and related derivatives to provide a broader context for potential pharmacological applications.
Predicted Physicochemical and Pharmacological Properties
The following table summarizes the known properties of comparator molecules and predictive information for this compound.
| Property | This compound (Predicted) | (R)-N-benzyl-N-(1-phenylethyl)cyclohexanamine[1] | N-methylcyclopentanamine | N-benzyl-N-methyl-1-phenylpropan-2-amine[4] |
| Molecular Formula | C₁₃H₁₉N | C₂₁H₂₇N | C₆H₁₃N | C₁₇H₂₁N |
| Molecular Weight | 189.30 g/mol | 293.45 g/mol | 99.17 g/mol | 239.35 g/mol |
| Appearance | Colorless to pale yellow liquid | Pale yellow solid | - | - |
| Boiling Point | Not determined | Not determined | Not determined | Not determined |
| Solubility | Predicted to be soluble in organic solvents like ethanol, methanol, and chloroform. | Soluble in Chloroform | Not determined | Not determined |
| Potential Pharmacological Role | Neuropharmacological agent (predicted AChE/BuChE inhibitor) | Potential ligand of Acetylcholinesterase (AChE) and Butylcholinesterase (BuChE)[3] | - | - |
Experimental Protocols
Predicted Synthesis of this compound
A plausible synthetic route for this compound is via reductive amination of cyclopentanone with N-benzyl-N-methylamine. This method is a common and effective way to produce tertiary amines.
Materials:
-
Cyclopentanone
-
N-benzyl-N-methylamine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Acetic acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of cyclopentanone (1.0 eq) and N-benzyl-N-methylamine (1.1 eq) in dichloroethane (DCE) at room temperature, add acetic acid (1.1 eq).
-
Stir the mixture for 30 minutes.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCE (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield this compound.
Synthesis of (R)-N-benzyl-N-(1-phenylethyl)cyclohexanamine[1][2][3]
The synthesis of this comparator compound was achieved through Barton decarboxylation.
Materials:
-
(1R,2R)-2-(benzyl((R)-1-phenylethyl)amino)cyclohexane-1-carboxylic acid
-
2,2′-dithiobis(pyridine-N-oxide)
-
Triphenylphosphine (PPh₃)
-
tert-Butyl mercaptan (tBuSH)
-
Tetrahydrofuran (THF)
-
Argon atmosphere
-
UV lamp (220 V)
-
Silica gel for column chromatography
-
Hexane/Ethyl Acetate eluent
Procedure:
-
A mixture of (1R,2R)-2-(benzyl((R)-1-phenylethyl)amino)cyclohexane-1-carboxylic acid (0.21 mmol), 2,2′-dithiobis(pyridine-N-oxide) (0.23 mmol), and PPh₃ (0.23 mmol) in THF (5.00 mL) was stirred at 40 °C under an argon atmosphere for 2 hours.
-
tert-Butyl mercaptan (0.63 mmol) was then added, and the mixture was irradiated with a 220 V lamp for 1 hour.
-
The crude reaction mixture was purified by column chromatography on silica gel with an increasing gradient of ethyl acetate in hexane (from 1% to 5%) to isolate the final product as a pale yellow solid (50% yield).[1]
Potential Pharmacological Activity and Signaling Pathways
Based on the known activity of its structural analog, (R)-N-benzyl-N-(1-phenylethyl)cyclohexanamine, this compound is predicted to exhibit neuropharmacological properties. The former is suggested to be a potential inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes crucial for the breakdown of the neurotransmitter acetylcholine.[1][3] Inhibition of these enzymes leads to increased levels of acetylcholine in the synaptic cleft, a mechanism of action for drugs used to treat Alzheimer's disease.
Other structurally related N-benzyl amines have shown different biological activities. For instance, a series of chiral N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamines displayed antifungal activity.[5] Furthermore, N-benzyl-N-methyldecan-1-amine has been reported to possess anti-inflammatory and anti-oxidative properties by inhibiting inflammatory signaling pathways.
Visualizations
Caption: Predicted synthetic workflow for this compound.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Novelty of 1-Benzyl-n-methylcyclopentanamine's Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The exploration of novel psychoactive substances is a rapidly evolving field, driven by the need to understand their mechanisms of action, therapeutic potential, and public health implications. 1-Benzyl-n-methylcyclopentanamine is a compound of interest due to its structural similarity to known psychoactive agents. This guide provides a comparative analysis to assess the potential novelty of its effects by examining its structural components in the context of well-characterized psychoactive compounds. Due to the absence of direct experimental data on this compound, this guide utilizes a structure-activity relationship (SAR) approach, comparing its potential pharmacological profile with that of amphetamine, a classic stimulant, and 25I-NBOMe, a potent N-benzylphenethylamine hallucinogen.
Comparative Analysis of Potential Pharmacological Effects
The pharmacological profile of this compound is currently uncharacterized. However, by dissecting its structure into the N-benzyl and N-methylcyclopentanamine moieties, we can infer potential interactions with biological targets. The N-benzyl group is known to significantly enhance the potency of some phenethylamines at serotonin 5-HT2A receptors, a key target for hallucinogens.[1][2][3] The N-methylcyclopentanamine core shares features with stimulant compounds that interact with monoamine transporters.
To provide a framework for assessing its potential novelty, the following tables summarize the quantitative data for our selected comparator compounds: amphetamine and 25I-NBOMe.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Target | Amphetamine | 25I-NBOMe | This compound |
| Serotonin Receptors | |||
| 5-HT2A | >10,000 | 0.6 | Undetermined |
| 5-HT2C | >10,000 | 4.6 | Undetermined |
| 5-HT1A | >10,000 | 1800 | Undetermined |
| Dopamine Receptors | |||
| D1 | >10,000 | 6700 | Undetermined |
| D2 | >10,000 | 900 | Undetermined |
| D3 | >10,000 | 2100 | Undetermined |
| Adrenergic Receptors | |||
| α1A | >10,000 | >10,000 | Undetermined |
| α2A | >10,000 | >10,000 | Undetermined |
| Monoamine Transporters | |||
| DAT (Dopamine) | ~200-400 | >10,000 | Undetermined |
| NET (Norepinephrine) | ~40-80 | >10,000 | Undetermined |
| SERT (Serotonin) | ~2000-5000 | >10,000 | Undetermined |
Data for Amphetamine and 25I-NBOMe are compiled from various sources and represent approximate values.[1][4][5][6][7][8][9][10][11]
Table 2: Comparative Functional Activity at Monoamine Transporters (IC50, nM) for Uptake Inhibition
| Transporter | Amphetamine | 25I-NBOMe | This compound |
| DAT | ~30-100 (also a releaser) | >10,000 | Undetermined |
| NET | ~10-50 (also a releaser) | >10,000 | Undetermined |
| SERT | ~800-2000 (also a releaser) | >10,000 | Undetermined |
Data for Amphetamine and 25I-NBOMe are compiled from various sources and represent approximate values.[4][10][11][12][13][14]
Table 3: Comparative Behavioral Effects in Rodent Models
| Behavioral Effect | Amphetamine | 25I-NBOMe | This compound |
| Locomotor Activity | Hyperactivity at low to moderate doses | Hypoactivity at higher doses | Undetermined |
| Stereotypy | Present at higher doses | Not typically observed | Undetermined |
| Head-Twitch Response (HTR) | Absent | Potent induction | Undetermined |
| Prepulse Inhibition (PPI) Disruption | Can disrupt PPI | Disrupts PPI | Undetermined |
| Anxiogenic/Anxiolytic Effects | Dose-dependent, can be anxiogenic | Can be anxiogenic | Undetermined |
Behavioral effects are summarized from multiple rodent studies.[15][16][17][18][19][20][21][22][23][24]
Experimental Protocols
To empirically determine the pharmacological profile of this compound and assess its novelty, the following experimental protocols are recommended.
Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for a panel of relevant CNS receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target receptors (e.g., from transfected cell lines like HEK293 or from rodent brain tissue) are prepared by homogenization and centrifugation.
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing appropriate ions and protease inhibitors is used.
-
Competition Binding: A fixed concentration of a specific radioligand for the target receptor is incubated with the cell membranes in the presence of increasing concentrations of the test compound (this compound).
-
Incubation: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Monoamine Transporter Uptake Inhibition Assay
Objective: To determine the functional potency (IC50) of this compound to inhibit the uptake of dopamine, norepinephrine, and serotonin by their respective transporters.
Methodology:
-
Cell Culture: HEK293 cells stably expressing the human dopamine transporter (DAT), norepinephrine transporter (NET), or serotonin transporter (SERT) are cultured to confluence in appropriate media.
-
Assay Buffer: A Krebs-Ringer-HEPES buffer or similar physiological salt solution is used.
-
Inhibition Assay: Cells are pre-incubated with increasing concentrations of the test compound or a known inhibitor (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT) for a short period.
-
Substrate Addition: A fixed concentration of a radiolabeled monoamine substrate (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin) is added to initiate the uptake reaction.
-
Incubation: The incubation is carried out for a short duration (e.g., 5-10 minutes) at 37°C.
-
Termination: Uptake is terminated by rapid washing with ice-cold assay buffer.
-
Quantification: The amount of radioactivity taken up by the cells is determined by liquid scintillation counting after cell lysis.
-
Data Analysis: The IC50 value is calculated by fitting the data to a sigmoidal dose-response curve.
In Vivo Behavioral Assays in Rodents
Objective: To characterize the behavioral effects of this compound in established animal models.
Methodologies:
-
Locomotor Activity: Rats or mice are placed in an open-field arena equipped with photobeam detectors. Locomotor activity (e.g., distance traveled, rearing frequency) is recorded following administration of the test compound or vehicle. This assay helps to identify stimulant or sedative effects.
-
Head-Twitch Response (HTR): This is a characteristic behavioral response in rodents induced by 5-HT2A receptor agonists and is considered a preclinical model for hallucinogenic potential. Mice are administered the test compound, and the frequency of rapid, side-to-side head movements is counted for a defined period.
-
Prepulse Inhibition (PPI) of the Acoustic Startle Response: This model assesses sensorimotor gating, a process that is disrupted in some psychiatric disorders and by certain psychoactive drugs. A weak auditory stimulus (prepulse) is presented shortly before a loud, startle-inducing stimulus. The ability of the prepulse to inhibit the startle response is measured.
Visualizations
Signaling Pathways
The primary signaling pathways potentially affected by a novel psychoactive substance with structural similarities to stimulants and hallucinogens are the dopaminergic and serotonergic systems.
References
- 1. Hallucinogen-Like Action of the Novel Designer Drug 25I-NBOMe and Its Effect on Cortical Neurotransmitters in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extensive rigid analogue design maps the binding conformation of potent N-benzylphenethylamine 5-HT2A serotonin receptor agonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Pharmacology of Amphetamine and Methylphenidate: Relevance to the Neurobiology of Attention-Deficit/Hyperactivity Disorder and Other Psychiatric Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amphetamine Stimulates Endocytosis of the Norepinephrine and Neuronal Glutamate Transporters in Cultured Locus Coeruleus Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amphetamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Amphetamine Mechanisms and Actions at the Dopamine Terminal Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Effects of Amphetamine and Methamphetamine on the Release of Norepinephrine, Dopamine and Acetylcholine From the Brainstem Reticular Formation [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Pharmacological characterization of BNMPA (alpha-benzyl-N-methylphenethylamine), an impurity of illicit methamphetamine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Withdrawal from chronic amphetamine induces depressive-like behavioral effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neurochemical and Behavioral Profiling in Male and Female Rats of the Psychedelic Agent 25I-NBOMe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Tolerance to neurochemical and behavioral effects of the hallucinogen 25I-NBOMe - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Rodent Amphetamine Model of Schizophrenia - Creative Biolabs [creative-biolabs.com]
- 20. Acute Effects of the Psychedelic Phenethylamine 25I-NBOMe in C57BL/6J Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Tolerance to neurochemical and behavioral effects of the hallucinogen 25I-NBOMe [ouci.dntb.gov.ua]
- 22. maze.conductscience.com [maze.conductscience.com]
- 23. Rat study reveals long-term effects of adolescent amphetamine abuse on the brain – News Bureau [news.illinois.edu]
- 24. Amphetamine-Induced Behavior, Dopamine Release, and c-fos mRNA Expression: Modulation by Environmental Novelty - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 1-Benzyl-n-methylcyclopentanamine
Disclaimer: No specific Safety Data Sheet (SDS) is available for 1-Benzyl-n-methylcyclopentanamine. The following guidance is based on the safety data of structurally similar compounds, such as N-Benzylmethylamine and Benzylamine. It is imperative to conduct a site-specific risk assessment before handling this chemical.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is designed to answer specific operational questions, ensuring the safe handling, storage, and disposal of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound is anticipated to be a corrosive liquid that can cause severe skin burns and eye damage.[1][2][3][4][5] It may also be toxic if swallowed, harmful in contact with skin, and may cause respiratory irritation.[1][2][3][6] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Recommended Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield.[1] | Protects against splashes and vapors that can cause severe eye damage and burns.[1][6] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[1][7][8] | Prevents skin contact which can lead to severe burns and absorption of the chemical.[1][5] Always check for rips or punctures before use.[9] |
| Body Protection | Chemical-resistant lab coat, apron, and closed-toe shoes. | Provides a barrier against accidental spills and splashes. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. A respirator may be necessary for large quantities or in case of insufficient ventilation.[10] | Minimizes inhalation of vapors which can cause respiratory tract irritation.[1] |
Experimental Protocol: Safe Handling and Operational Plan
Adherence to a strict operational protocol is crucial for minimizing risks associated with handling this compound.
Step 1: Preparation and Engineering Controls
-
Ensure a chemical fume hood is operational and available for use.[10]
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[1]
-
Prepare all necessary equipment and reagents before handling the chemical to minimize movement and potential for spills.
-
Clearly label all containers with the chemical name and hazard warnings.[11]
Step 2: Donning Personal Protective Equipment (PPE)
-
Put on all required PPE as detailed in Table 1 before entering the designated handling area.
-
Inspect gloves for any signs of degradation or puncture before use.[9]
Step 3: Chemical Handling
-
Conduct all work with this compound inside a certified chemical fume hood.
-
Avoid direct contact with the chemical. Use appropriate tools for transfers.
-
Keep containers tightly closed when not in use to prevent the escape of vapors.[1]
-
Do not eat, drink, or smoke in the laboratory area.[6]
Step 4: Storage
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as acids and strong oxidizing agents.[1][12][13]
-
Store in a tightly sealed, properly labeled container.[1][13]
Step 5: Spill and Emergency Procedures
-
In case of skin contact, immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.[1]
-
For eye contact, flush with copious amounts of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[1]
-
If inhaled, move the individual to fresh air. If breathing is difficult, provide oxygen.[1]
-
In case of a spill, evacuate the area and absorb the spill with an inert material (e.g., sand, vermiculite).[2] Place the absorbed material in a sealed container for disposal.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure safety.
-
Waste Segregation: Collect all waste containing this compound in a designated, labeled, and sealed hazardous waste container.[11] Do not mix with other waste streams unless explicitly permitted.[14]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.
-
Professional Disposal: All waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[11] Never pour this chemical down the drain.[15]
Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for safely handling this compound.
Caption: Experimental workflow for handling this compound.
Caption: Spill response logical relationship.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. How To Choose The Right chemical resistant Gloves – A Buyer’s Guide [droppe.com]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 10. eng.uwo.ca [eng.uwo.ca]
- 11. collectandrecycle.com [collectandrecycle.com]
- 12. diplomatacomercial.com [diplomatacomercial.com]
- 13. diplomatacomercial.com [diplomatacomercial.com]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
- 15. actenviro.com [actenviro.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
